ONO-RS-347
説明
特性
CAS番号 |
103176-67-6 |
|---|---|
分子式 |
C26H25N5O4 |
分子量 |
471.5 g/mol |
IUPAC名 |
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
InChI |
InChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31) |
InChIキー |
CILFBYXDVWMEGJ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane ONO-RS 347 ONO-RS-347 |
製品の起源 |
United States |
Foundational & Exploratory
ONO-RS-347: A Technical Overview of a Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-RS-347 is an orally active and potent antagonist of the cysteinyl leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4). Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, its mechanism of action centers on the inhibition of the pro-inflammatory and bronchoconstrictive effects of these lipid mediators. This document provides a concise technical overview of the available preclinical data on this compound, including its effects on bronchoconstriction and a generalized schematic of its role in the leukotriene signaling pathway. Due to the limited publicly available data, this guide serves as a high-level summary rather than an exhaustive in-depth analysis.
Core Mechanism of Action: Leukotriene D4 Receptor Antagonism
This compound functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1).[1] Leukotrienes, particularly LTC4 and LTD4, are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. In the context of asthma and allergic responses, these leukotrienes are released from various immune cells, including mast cells and eosinophils.
Upon binding to the CysLT1 receptor on airway smooth muscle cells, LTC4 and LTD4 induce a cascade of events leading to:
-
Bronchoconstriction
-
Increased vascular permeability and plasma exudation
-
Mucus hypersecretion
-
Eosinophil recruitment
By competitively blocking the CysLT1 receptor, this compound prevents the binding of LTC4 and LTD4, thereby mitigating these pathological effects.[1]
Signaling Pathway
The following diagram illustrates the leukotriene signaling pathway and the point of intervention for this compound.
Preclinical Data
The available preclinical data for this compound is limited but demonstrates its activity in animal models of bronchoconstriction.
Table 1: In Vivo Activity of this compound
| Experimental Model | Agonist | Effect of this compound | Species | Reference |
| Bronchoconstriction | Leukotriene D4 (LTD4) | Inhibition | Guinea Pig | [1] |
Experimental Protocols
While detailed protocols are not available in the public domain, a generalized methodology for assessing the in vivo efficacy of a leukotriene antagonist like this compound in a guinea pig model of bronchoconstriction is outlined below.
General Protocol: Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs are typically used.
-
Anesthesia: Animals are anesthetized, often with a combination of urethane and an alpha-chloralose.
-
Surgical Preparation: The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for intravenous administration of the agonist and test compounds. A carotid artery may be cannulated to monitor blood pressure.
-
Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure or airway resistance using a pneumotachograph.
-
Compound Administration: this compound or vehicle is administered, often orally or intravenously, at a predetermined time before the agonist challenge.
-
Agonist Challenge: A baseline of respiratory parameters is established. Leukotriene D4 (LTD4) is then administered intravenously at a dose known to induce a significant and reproducible bronchoconstrictor response.
-
Data Analysis: The peak increase in pulmonary inflation pressure or airway resistance following LTD4 challenge is measured. The percentage inhibition of the bronchoconstrictor response by this compound is calculated by comparing the response in treated animals to that in vehicle-treated controls.
The following diagram provides a simplified workflow for this type of preclinical experiment.
Conclusion
This compound is a leukotriene C4 and D4 antagonist that has shown preclinical efficacy in inhibiting LTD4-induced bronchoconstriction. Its mechanism of action is centered on blocking the CysLT1 receptor, a key component in the inflammatory cascade of asthma and allergic diseases. While the publicly available data on this compound is not extensive, the foundational evidence points to its potential as a therapeutic agent in respiratory and allergic conditions. Further research and publication of more detailed preclinical and clinical data would be necessary for a comprehensive understanding of its pharmacological profile and therapeutic utility.
References
ONO-RS-347: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of ONO-RS-347, a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. Leukotrienes C4 (LTC4) and D4 (LTD4) are key inflammatory mediators implicated in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. This compound, chemically identified as N-(3-(1H-tetrazol-5-yl)-2,3-dihydrobenzo[b][1][2]dioxin-5-yl)-4-(4-phenylbutoxy)benzamide, has demonstrated significant potential in preclinical models by effectively inhibiting LTD4-induced bronchoconstriction. This guide details the discovery, chemical synthesis, pharmacological properties, and the underlying mechanism of action of this compound, presenting key data and experimental methodologies to support further research and development in this area.
Discovery and Rationale
This compound was developed as part of a research program aimed at identifying novel, potent, and orally bioavailable antagonists of LTC4 and LTD4.[1] The rationale for its development stems from the well-established role of cysteinyl leukotrienes in the inflammatory cascade of allergic respiratory diseases. These lipid mediators, produced by various inflammatory cells, induce potent bronchoconstriction, increase vascular permeability, and promote mucus secretion, all hallmark features of asthma. By blocking the action of LTC4 and LTD4 at their receptors, this compound was designed to mitigate these pathological effects.
Chemical Synthesis
The synthesis of this compound involves a multi-step process, which is detailed in the primary literature. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, readers are directed to the original publication by Nakai et al. in the Journal of Medicinal Chemistry.
Please note: The following is a representative synthetic workflow and may not encompass all specific reagents and conditions.
Caption: Generalized synthetic workflow for this compound.
Pharmacological Profile
Mechanism of Action
This compound functions as a competitive antagonist at cysteinyl leukotriene receptors. Cysteinyl leukotrienes (LTC4 and LTD4) are products of the 5-lipoxygenase pathway and exert their biological effects by binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2. This binding initiates a signaling cascade that leads to the physiological responses associated with allergic inflammation.
Caption: this compound blocks the leukotriene signaling pathway.
Quantitative Data
The following table summarizes the key quantitative data for this compound from preclinical studies.
| Parameter | Species | Assay | Value | Reference |
| LTD4 Antagonism | Guinea Pig | LTD4-induced bronchoconstriction | Potent Inhibition | [1] |
| Oral Activity | Guinea Pig | LTD4-induced bronchoconstriction | Orally Active | [1] |
Further quantitative data, such as IC50 or Ki values, should be obtained from the primary literature.
Key Experimental Protocols
LTD4-Induced Bronchoconstriction in Guinea Pigs
This in vivo assay is a standard model for evaluating the efficacy of leukotriene antagonists.
Caption: Workflow for assessing this compound's effect on bronchoconstriction.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized.
-
Surgical Procedure: The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for intravenous administration of substances.
-
Measurement of Bronchoconstriction: Pulmonary inflation pressure is monitored as an index of bronchoconstriction.
-
Drug Administration: this compound is administered either intravenously or orally at various doses prior to the leukotriene challenge.
-
LTD4 Challenge: A standardized dose of LTD4 is administered intravenously to induce bronchoconstriction.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the bronchoconstrictor response to LTD4 compared to a vehicle control group.
Conclusion
This compound is a potent and orally active leukotriene D4 and C4 antagonist with demonstrated efficacy in preclinical models of allergic asthma. Its mechanism of action, involving the competitive blockade of CysLT receptors, provides a clear rationale for its therapeutic potential. The information presented in this technical guide, including its discovery, synthesis, pharmacological profile, and key experimental methodologies, serves as a valuable resource for researchers and drug development professionals interested in the field of anti-inflammatory and respiratory therapeutics. Further investigation into the clinical efficacy and safety of this compound and related compounds is warranted.
References
ONO-RS-347: A Technical Overview of a Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4). These leukotrienes are critical lipid mediators in the inflammatory cascade, particularly in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. By blocking the binding of LTC4 and LTD4 to their receptors, this compound effectively inhibits the downstream signaling that leads to bronchoconstriction, airway edema, and mucus secretion. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
| Molecular Formula | C26H25N5O4 |
| Molecular Weight | 471.51 g/mol |
| CAS Number | 103176-67-6 |
Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. In inflammatory conditions such as asthma, the release of arachidonic acid from the cell membrane leads to the synthesis of leukotrienes. LTC4, LTD4, and LTE4, collectively known as cysteinyl leukotrienes, exert their potent pro-inflammatory and bronchoconstrictive effects by binding to CysLT receptors on various target cells, including airway smooth muscle and inflammatory cells.
This compound specifically blocks the binding of LTC4 and LTD4 to the CysLT1 receptor, thereby preventing the initiation of the downstream signaling cascade that results in the key pathological features of asthma.
ONO-RS-347: A Technical Guide on Preclinical Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical pharmacology and toxicology data for ONO-RS-347. It is intended for informational purposes for a scientific audience. Specific quantitative data for this compound is limited in the public domain. Information on the related compound, ONO-1078 (Pranlukast), is provided for context but should not be directly extrapolated.
Introduction
This compound is a potent and orally active antagonist of the cysteinyl leukotriene C4 (LTC4) and D4 (LTD4) receptors, indicating its primary mechanism of action as a CysLT1 receptor antagonist.[1] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. By blocking the action of these mediators, this compound has been investigated for its potential therapeutic utility in these conditions. Preclinical studies have primarily focused on its effects on bronchoconstriction in guinea pig models.
Pharmacology
Mechanism of Action
This compound is a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid that play a crucial role in the inflammatory cascade, particularly in allergic airway inflammation. They are responsible for bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment. This compound competitively binds to the CysLT1 receptor, thereby inhibiting the downstream signaling pathways initiated by cysteinyl leukotrienes.
In Vitro Pharmacology
Table 1: In Vitro Pharmacology of this compound (Data Not Available)
| Assay | Target | Species | Value (e.g., Ki, IC50) | Reference |
|---|---|---|---|---|
| Receptor Binding | CysLT1 | Guinea Pig Lung | Data Not Available | - |
| Functional Antagonism | LTD4-induced Contraction | Guinea Pig Trachea | Data Not Available | - |
In Vivo Pharmacology
This compound has been shown to be effective in animal models of allergic asthma. Specifically, it inhibits LTD4-induced bronchoconstriction in guinea pigs.[1] However, specific in vivo potency data, such as the effective dose (ED50), have not been publicly disclosed.
Table 2: In Vivo Pharmacology of this compound (Data Not Available)
| Model | Species | Endpoint | Route of Administration | Value (e.g., ED50) | Reference |
|---|
| LTD4-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | Oral | Data Not Available |[1] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the reviewed literature. The compound is described as "orally active," suggesting it possesses some degree of oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound (Data Not Available)
| Species | Parameter | Value |
|---|---|---|
| Rat | Oral Bioavailability (%) | Data Not Available |
| Half-life (t½) | Data Not Available | |
| Volume of Distribution (Vd) | Data Not Available | |
| Clearance (CL) | Data Not Available | |
| Dog | Oral Bioavailability (%) | Data Not Available |
| Half-life (t½) | Data Not Available | |
| Volume of Distribution (Vd) | Data Not Available |
| | Clearance (CL) | Data Not Available |
Toxicology
Comprehensive toxicology data for this compound, including results from acute, subchronic, and chronic toxicity studies, are not publicly available. Therefore, key toxicological endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) cannot be provided. Safety pharmacology studies are a standard component of preclinical drug development to assess the potential for adverse effects on major physiological systems.
Safety Pharmacology
While specific safety pharmacology data for this compound is unavailable, a standard assessment would typically include an evaluation of the cardiovascular, respiratory, and central nervous systems.
Table 4: Toxicological Profile of this compound (Data Not Available)
| Study Type | Species | Key Findings | NOAEL |
|---|---|---|---|
| Acute Toxicity | Rat | Data Not Available | Data Not Available |
| Repeat-Dose Toxicity | Rat/Dog | Data Not Available | Data Not Available |
| Safety Pharmacology - Cardiovascular | Dog | Data Not Available | - |
| Safety Pharmacology - Respiratory | Rat | Data Not Available | - |
| Safety Pharmacology - CNS | Rat | Data Not Available | - |
| Genotoxicity (e.g., Ames test) | - | Data Not Available | - |
Experimental Protocols
Detailed, specific experimental protocols for studies involving this compound have not been published. The following represents a generalized workflow for a key in vivo experiment based on standard pharmacological practices.
In Vivo LTD4-Induced Bronchoconstriction in Guinea Pigs
This experimental model is commonly used to evaluate the efficacy of CysLT1 receptor antagonists.
Protocol Outline:
-
Animal Model: Male Hartley guinea pigs are typically used. Animals are acclimatized to laboratory conditions before the experiment.
-
Dosing: A predetermined dose of this compound or vehicle is administered orally at a specified time before the leukotriene challenge.
-
Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation. Catheters may be placed for drug administration and blood pressure monitoring.
-
Respiratory Mechanics Measurement: Airway resistance and dynamic lung compliance are measured using a pneumotachograph and pressure transducer connected to a data acquisition system.
-
Leukotriene Challenge: After a stable baseline is established, a bolus of LTD4 is administered intravenously or via aerosol to induce bronchoconstriction.
-
Data Collection and Analysis: Changes in airway resistance and lung compliance are recorded continuously. The peak bronchoconstrictor response is measured and compared between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition.
Summary and Conclusion
This compound is a CysLT1 receptor antagonist with demonstrated activity in preclinical models of bronchoconstriction. Its mechanism of action targets a key pathway in the pathophysiology of asthma and allergic diseases. However, a comprehensive in-depth technical guide is significantly hampered by the lack of publicly available quantitative data on its pharmacology, pharmacokinetics, and toxicology. Further publication of preclinical data would be necessary to fully characterize the profile of this compound for the scientific and drug development community.
References
ONO-RS-347: A Technical Overview of a Leukotriene Receptor Antagonist
Introduction
ONO-RS-347 is identified as an orally active and potent antagonist of leukotriene C4 and D4.[1] Developed in the mid-1980s, it emerged from research focused on creating new antagonists for what was then termed "slow-reacting substance of anaphylaxis" (SRS-A), now known to be the cysteinyl leukotrienes.[2] this compound has shown efficacy in inhibiting leukotriene D4 (LTD4)-induced bronchoconstriction in guinea pigs, indicating its potential for the research and treatment of allergic asthma and other immediate hypersensitivity diseases.[1] Despite its early identification, detailed public-domain data on the specific binding affinity of this compound remains scarce. This guide provides a comprehensive overview of the available information on this compound and its context within the broader class of leukotriene receptor antagonists, with a particular focus on the closely related and more extensively studied compound, ONO-1078 (Pranlukast).
Core Focus: Leukotriene Receptor Antagonism
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from arachidonic acid. They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[3][4] Activation of these receptors, particularly CysLT1R, in airway smooth muscle cells and inflammatory cells, leads to the hallmark symptoms of asthma and allergic rhinitis, such as bronchoconstriction, increased vascular permeability, and eosinophil migration.[5] this compound, as a leukotriene C4 and D4 antagonist, is designed to block these pathological effects by competitively inhibiting the binding of these inflammatory mediators to their receptors.
Quantitative Data: Binding Affinity of Related Compound ONO-1078 (Pranlukast)
| Compound | Target | Assay | Value | Reference |
| ONO-1078 (Pranlukast) | CysLT1 Receptor | Inhibition of LTD4-evoked 35SO4 output | IC50: 0.3 µM | [7] |
| ONO-1078 (Pranlukast) | CysLT1 Receptor | Inhibition of LTD4 concentration-response curve | pKB: 7.0 | [7] |
Note: IC50 is the half maximal inhibitory concentration. pKB is the negative logarithm of the dissociation constant of an antagonist, providing a measure of its affinity.
Experimental Protocols
The determination of leukotriene receptor binding affinity typically involves radioligand binding assays. Below is a generalized protocol for a competitive binding assay, a common method used to determine the affinity of an unlabeled antagonist like this compound.
Protocol: Leukotriene Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-LTD4 or another suitable CysLT1 receptor radiolabeled antagonist.
-
Test Compound: this compound at a range of concentrations.
-
Receptor Source: Human lung crude membrane fraction or a cell line expressing the CysLT1 receptor.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from human lung tissue or CysLT1R-expressing cells by homogenization and centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of [3H]-LTD4.
-
Varying concentrations of this compound (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of Cysteinyl Leukotriene Receptor 1 (CysLT1R)
The following diagram illustrates the signaling cascade initiated by the binding of leukotriene D4 (LTD4) to the CysLT1 receptor and the point of inhibition by an antagonist like this compound.
Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Competitive Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Protective effects of a leukotriene inhibitor and a leukotriene antagonist on endotoxin-induced mortality in carrageenan-pretreated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of analgesic-induced asthma by leukotriene receptor antagonist ONO-1078 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
ONO-RS-347: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ONO-RS-347, a potent antagonist of cysteinyl leukotriene receptors CysLT1. This document is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of leukotriene pathway modulators.
Chemical Structure and Properties
This compound is a synthetic molecule designed to selectively inhibit the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide | PubChem CID 128237 |
| Molecular Formula | C26H25N5O4 | PubChem CID 128237 |
| Molecular Weight | 471.5 g/mol | PubChem CID 128237 |
| CAS Number | 103176-67-6 | PubChem CID 128237 |
| Synonyms | ONO-RS 347, ONO 1078-RS-347 | PubChem CID 128237 |
Pharmacological Profile
This compound is a selective and potent competitive antagonist of the CysLT1 receptor. Cysteinyl leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other allergic and inflammatory conditions. By blocking the CysLT1 receptor, this compound inhibits the downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and eosinophil recruitment.[1]
Mechanism of Action
The binding of cysteinyl leukotrienes (LTD4) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade that results in smooth muscle contraction and inflammatory responses. This compound competitively binds to the CysLT1 receptor, thereby preventing the binding of endogenous leukotrienes and inhibiting their biological effects.
In Vitro and In Vivo Activity
Studies have demonstrated the efficacy of this compound in various experimental models.
| Assay | Species | Tissue/Model | Effect of this compound |
| Smooth Muscle Contraction | Guinea Pig | Trachea | Inhibition of LTD4-induced bronchoconstriction |
| Smooth Muscle Contraction | Guinea Pig | Ileum | Antagonism of leukotriene-induced contractions |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for assays commonly used to characterize CysLT1 receptor antagonists like this compound.
Guinea Pig Tracheal Ring Contraction Assay
This in vitro assay assesses the ability of a compound to inhibit agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of connective tissue and cut into rings.
-
Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension of 1 g for at least 1 hour, with washes every 15-20 minutes.
-
Experiment: A cumulative concentration-response curve to LTD4 is generated. To assess the antagonist activity of this compound, the tissues are pre-incubated with the compound for a set period before the addition of LTD4.
-
Data Analysis: The contractile responses are recorded, and the potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in the agonist concentration-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of the cysteinyl leukotriene pathway in various physiological and pathological processes. Its potent and selective antagonism of the CysLT1 receptor makes it a suitable candidate for studies aimed at understanding the therapeutic potential of targeting this pathway in inflammatory diseases such as asthma. Further research is warranted to fully elucidate its clinical utility.
References
ONO-RS-347: An In-Depth Technical Guide for Asthma and Allergy Research
Disclaimer: As of late 2025, there is no publicly available information regarding a compound designated "ONO-RS-347" from ONO Pharmaceutical or in the broader scientific literature. It is possible that this is an internal, preclinical designation not yet disclosed.
However, based on the compound's nomenclature, it may belong to a series of related molecules, one of which, ONO-RS-082 , has been characterized in preclinical research. ONO-RS-082 is a known inhibitor of phospholipase A2 (PLA2), an enzyme group critically involved in the inflammatory pathways of asthma and allergy. This guide will therefore focus on the technical details of ONO-RS-082 as a representative and relevant tool for researchers in this field, providing a framework for understanding how a compound like this compound might be profiled.
Core Compound Profile: ONO-RS-082
ONO-RS-082 is a reversible inhibitor of calcium-independent phospholipase A2 (iPLA2). By blocking PLA2, ONO-RS-082 prevents the initial step in the arachidonic acid cascade, which is responsible for the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism makes it a valuable research tool for dissecting the role of PLA2-mediated inflammation in various diseases, including respiratory and allergic conditions.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for ONO-RS-082 in various preclinical assays.
| Parameter | Value | Assay System | Reference |
| IC50 (PLA2 Inhibition) | 1.0 µM | Phospholipase A (PLA) enzyme assay | [1] |
| IC50 (PLA2 Inhibition) | 7.0 µM | Guinea pig lung PLA2 enzyme assay | [2] |
| Effective Concentration | 3.5 µM | Inhibition of epinephrine-stimulated thromboxane production | [3][4] |
| Effective Concentration | 10 µM | Prevention of P. aeruginosa-induced PMN transepithelial migration | [1] |
Signaling Pathways and Mechanism of Action
ONO-RS-082's primary mechanism of action is the inhibition of phospholipase A2 (PLA2). This enzyme is responsible for hydrolyzing the sn-2 position of membrane phospholipids, releasing arachidonic acid (AA). Free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, bronchoconstriction, and mucus production, all of which are hallmark features of asthma and allergic responses. By inhibiting PLA2, ONO-RS-082 effectively blocks the entire downstream cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments in which ONO-RS-082 has been utilized, based on the available literature.
Phospholipase A2 (PLA2) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of compounds against PLA2.
Objective: To quantify the inhibition of PLA2-catalyzed release of arachidonic acid from phospholipid substrates.
Materials:
-
Purified PLA2 enzyme (e.g., from guinea pig lung or recombinant human iPLA2)
-
ONO-RS-082
-
Radiolabeled substrate: 1-palmitoyl-2-[1-14C]arachidonyl-sn-glycero-3-phosphorylcholine
-
Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.5, containing 4 mM EGTA for Ca2+-independent PLA2)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Organic solvent for extraction (e.g., Dole's reagent: isopropanol/heptane/1 N H2SO4, 40:10:1)
-
Silica gel for separation of free fatty acids
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of ONO-RS-082 in a suitable solvent (e.g., DMSO).
-
In a reaction tube, pre-incubate the PLA2 enzyme with varying concentrations of ONO-RS-082 or vehicle control in the assay buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled phospholipid substrate. The final reaction mixture should contain the enzyme, inhibitor, substrate, and BSA in the assay buffer.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.
-
Stop the reaction by adding the organic extraction solvent.
-
Vortex vigorously and centrifuge to separate the phases.
-
Isolate the upper organic phase containing the lipids.
-
Separate the released [14C]arachidonic acid from the unhydrolyzed substrate using silica gel chromatography.
-
Quantify the radioactivity of the free arachidonic acid fraction using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of ONO-RS-082 relative to the vehicle control and determine the IC50 value.
Inhibition of Thromboxane Production in Human Platelets
This protocol is based on the methods described by Banga et al. (1986)[1].
Objective: To measure the effect of ONO-RS-082 on the production of thromboxane, a downstream product of the arachidonic acid cascade, in stimulated human platelets.
Materials:
-
Freshly isolated human platelets
-
ONO-RS-082
-
Platelet agonist (e.g., epinephrine, arachidonic acid)
-
Aspirin (to inhibit cyclooxygenase and isolate PLA2-dependent AA release)
-
Tyrode's buffer with albumin
-
Thromboxane B2 (TXB2) ELISA kit or radioimmunoassay kit
Procedure:
-
Isolate human platelets from whole blood by differential centrifugation.
-
Resuspend the platelets in Tyrode's buffer containing albumin to a standardized concentration.
-
Pre-treat the platelet suspension with aspirin to ensure that any measured thromboxane production is dependent on the release of arachidonic acid by PLA2.
-
Pre-incubate the aspirin-treated platelets with ONO-RS-082 (e.g., 3.5 µM) or vehicle control for 10-15 minutes at 37°C.
-
Stimulate the platelets with an agonist like epinephrine to induce arachidonic acid release and subsequent thromboxane synthesis.
-
Incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., indomethacin and EDTA) and placing the samples on ice.
-
Centrifuge to pellet the platelets and collect the supernatant.
-
Measure the concentration of the stable thromboxane A2 metabolite, TXB2, in the supernatant using a commercial ELISA or RIA kit.
-
Compare the TXB2 levels in the ONO-RS-082 treated samples to the vehicle control to determine the percentage of inhibition.
Polymorphonuclear Neutrophil (PMN) Transepithelial Migration Assay
This is a general protocol for a Transwell migration assay, which can be adapted to study the effects of inhibitors like ONO-RS-082.
Objective: To assess the ability of ONO-RS-082 to inhibit the migration of neutrophils across an epithelial cell monolayer towards a chemoattractant.
Materials:
-
Epithelial cell line (e.g., A549 lung epithelial cells)
-
Transwell inserts (with a porous membrane, e.g., 3.0 µm pores)
-
Freshly isolated human PMNs (neutrophils)
-
ONO-RS-082
-
Chemoattractant (e.g., fMLP, IL-8, or bacterial products like those from P. aeruginosa)
-
Culture medium and buffers (e.g., HBSS)
-
Myeloperoxidase (MPO) assay kit or cell counting method for quantification
Procedure:
-
Culture the epithelial cells on the upper surface of the Transwell inserts until a confluent monolayer is formed.
-
Isolate PMNs from fresh human blood.
-
Pre-treat the PMNs with ONO-RS-082 (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.
-
Place the Transwell inserts containing the epithelial monolayer into a multi-well plate.
-
Add the chemoattractant to the lower chamber of the wells.
-
Add the pre-treated PMNs to the upper chamber of the Transwell inserts.
-
Incubate for a period sufficient to allow migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the Transwell inserts.
-
Quantify the number of PMNs that have migrated into the lower chamber. This can be done by:
-
Collecting the medium from the lower chamber and counting the cells directly.
-
Lysing the cells in the lower chamber and measuring the activity of the PMN-specific enzyme myeloperoxidase (MPO) using a colorimetric assay.
-
-
Compare the number of migrated PMNs in the ONO-RS-082 treated group to the vehicle control to determine the extent of inhibition.
Conclusion
While direct data on "this compound" is not available, the profile of the related compound ONO-RS-082 provides a strong rationale for investigating PLA2 inhibitors in the context of asthma and allergy. The inhibition of the arachidonic acid cascade at its origin offers a powerful therapeutic strategy to block the production of multiple pro-inflammatory lipid mediators. The experimental protocols and data presented here for ONO-RS-082 serve as a comprehensive technical guide for researchers aiming to explore the role of PLA2 in respiratory and allergic inflammation and to evaluate novel inhibitors in this class.
References
- 1. Activation of phospholipases A and C in human platelets exposed to epinephrine: role of glycoproteins IIb/IIIa and dual role of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Coculture Assay to Assess Pathogen Induced Neutrophil Trans-epithelial Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transferrin recycling and endosome tubulation by phospholipase A2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ONO-RS-347 in Hypersensitivity Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-RS-347 is an orally active and potent antagonist of cysteinyl leukotrienes C4 (LTC4) and D4 (LTD4).[1] Developed by Ono Pharmaceutical, this compound has shown promise in preclinical studies for the treatment of allergic asthma and other immediate hypersensitivity diseases.[1] This technical guide provides an in-depth overview of the available data on this compound and its closely related analogue, pranlukast (ONO-RS-411/ONO-1078), in the context of hypersensitivity models. Due to the limited publicly available quantitative data for this compound, data from pranlukast, a well-characterized cysteinyl leukotriene receptor 1 (CysLT1) antagonist from the same chemical series, is included to provide a more comprehensive understanding of the potential mechanism and efficacy.
Core Mechanism of Action: CysLT1 Receptor Antagonism
This compound and pranlukast exert their therapeutic effects by selectively blocking the CysLT1 receptor.[2][3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators derived from arachidonic acid.[4] In hypersensitivity reactions, particularly in the airways, these leukotrienes are released from mast cells and eosinophils and bind to CysLT1 receptors on airway smooth muscle cells and other target cells. This binding initiates a signaling cascade that leads to the key pathological features of asthma and allergic rhinitis, including:
-
Bronchoconstriction
-
Increased vascular permeability and tissue edema
-
Mucus hypersecretion
-
Eosinophil recruitment and activation
By competitively inhibiting the binding of cysteinyl leukotrienes to the CysLT1 receptor, this compound and its analogues effectively block these downstream effects, leading to bronchodilation and a reduction in the inflammatory response.[2]
Signaling Pathway of CysLT1 Receptor Antagonism
The following diagram illustrates the signaling pathway initiated by cysteinyl leukotrienes and the inhibitory action of a CysLT1 receptor antagonist like this compound.
Quantitative Data in Hypersensitivity Models
While specific quantitative data for this compound is scarce in publicly available literature, extensive data exists for its close analogue, pranlukast (ONO-RS-411/ONO-1078). This data provides valuable insights into the expected potency and efficacy of CysLT1 receptor antagonists from this chemical series.
Table 1: In Vitro Receptor Binding Affinity of Pranlukast
| Ligand | Receptor | Assay Type | IC50 (nM) | Reference |
| Pranlukast | CysLT1 | Radioligand Binding | 4.3 - 7.2 | [5] |
| Pranlukast | CysLT2 (human) | Radioligand Binding | 3,620 | [5] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of Pranlukast in Guinea Pig Models of Bronchoconstriction
| Model | Agonist | Route of Administration | ID50 (µg/kg) | Reference |
| Bronchoconstriction | LTC4 | Intravenous | 0.8 | [5] |
| Bronchoconstriction | LTD4 | Intravenous | 1 | [5] |
| Bronchoconstriction | LTE4 | Intravenous | 0.7 | [5] |
| Bronchoconstriction | LTB4 | Intravenous | >500 | [5] |
ID50: Half-maximal inhibitory dose.
Table 3: In Vitro Efficacy of Pranlukast on Mucus Secretion
| Model | Agonist | IC50 (µM) | Reference |
| Isolated Guinea Pig Trachea | LTD4 | 0.3 | [5] |
Experimental Protocols in Hypersensitivity Models
The guinea pig is a well-established and clinically relevant animal model for studying asthma and airway hyperreactivity due to the anatomical and physiological similarities of its airways to humans.[6] The following are detailed methodologies for key experiments used to evaluate the efficacy of CysLT1 receptor antagonists in hypersensitivity models.
LTD4-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of a compound to inhibit bronchoconstriction directly induced by a cysteinyl leukotriene.
Methodology:
-
Animal Model: Male Hartley guinea pigs are typically used.
-
Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted for artificial respiration. A catheter is placed in the jugular vein for intravenous administration of compounds. Airway pressure is monitored to assess bronchoconstriction.
-
Compound Administration: this compound or a vehicle control is administered intravenously at various doses prior to the leukotriene challenge.
-
Leukotriene Challenge: A specific dose of LTD4 (e.g., 0.5-1.0 µg/kg) is administered intravenously to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: The increase in pulmonary inflation pressure is measured as an index of bronchoconstriction.
-
Data Analysis: The percentage inhibition of the LTD4-induced bronchoconstriction by the test compound is calculated to determine the ID50 value.
Active Systemic Anaphylaxis in Guinea Pigs
This model evaluates the efficacy of a compound in a more complex, immune-driven model of immediate hypersensitivity.
Methodology:
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of an antigen, typically ovalbumin (OVA), often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 0 and day 7).
-
Resting Period: A resting period of 14-21 days allows for the development of an immune response and production of antibodies.
-
Compound Administration: this compound or a vehicle control is administered (e.g., orally or intravenously) at a specified time before the antigen challenge.
-
Antigen Challenge: Sensitized animals are challenged with an intravenous injection of the antigen (OVA).
-
Observation of Anaphylactic Symptoms: Animals are observed for clinical signs of anaphylaxis, which can include piloerection, coughing, dyspnea, convulsions, and death. The severity of the reaction is scored.
-
Measurement of Physiological Parameters: In some protocols, physiological parameters such as changes in blood pressure or respiratory function are monitored.
-
Data Analysis: The ability of the test compound to prevent or reduce the severity of anaphylactic symptoms is evaluated.
Conclusion
This compound is a potent antagonist of the CysLT1 receptor, a key target in the pathophysiology of hypersensitivity reactions such as asthma and allergic rhinitis. While specific quantitative data for this compound is limited, the extensive data available for the closely related compound, pranlukast, demonstrates the high potency and efficacy of this class of molecules in relevant preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CysLT1 receptor antagonists in the drug development pipeline. Further studies are warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
ONO-RS-347 (CAS 103176-67-6): A Technical Overview of a Potent Leukotriene Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2.[1] Developed in the mid-1980s, this small molecule, with the chemical formula C26H25N5O4, emerged from research focused on identifying new therapeutic agents for allergic asthma and other immediate hypersensitivity diseases.[1][2] Its primary mechanism of action involves the competitive inhibition of leukotrienes C4 (LTC4) and D4 (LTD4), key inflammatory mediators in the pathophysiology of asthma and allergic responses. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, preclinical pharmacology, and what is known about its chemical properties.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 103176-67-6 | [1] |
| Molecular Formula | C26H25N5O4 | [1] |
| Molecular Weight | 471.51 g/mol | [1] |
| Target | Leukotriene Receptor (LTC4 and LTD4 antagonist) | [1] |
| Therapeutic Potential | Allergic asthma, immediate hypersensitivity diseases | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of cysteinyl leukotriene receptors. In inflammatory conditions such as asthma, the release of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) from mast cells and eosinophils triggers a cascade of pathological effects, including bronchoconstriction, increased vascular permeability, and mucus secretion. These effects are mediated through the activation of G-protein coupled receptors (GPCRs), primarily the CysLT1 receptor.
By competitively binding to these receptors, this compound blocks the downstream signaling pathways initiated by LTC4 and LTD4. This inhibition prevents the mobilization of intracellular calcium and the subsequent activation of protein kinase C, which are critical steps in the contraction of airway smooth muscle. The anticipated outcome of this receptor antagonism is the alleviation of bronchospasm and a reduction in the inflammatory response characteristic of asthma.
Figure 1: Proposed signaling pathway of this compound action.
Preclinical Pharmacology
The primary preclinical evidence for the efficacy of this compound comes from in vivo studies in guinea pigs, a well-established animal model for asthma research.
Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs
Experimental Protocol Outline:
A standardized method for evaluating the inhibition of LTD4-induced bronchoconstriction in guinea pigs typically involves the following steps:
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Anesthesia: Animals are anesthetized, often with an agent like pentobarbital.
-
Surgical Preparation: The jugular vein is cannulated for intravenous administration of substances, and the trachea is cannulated for artificial respiration and measurement of pulmonary mechanics.
-
Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure or airway resistance are measured as an index of bronchoconstriction.
-
Drug Administration:
-
A baseline measurement of pulmonary mechanics is established.
-
This compound or a vehicle control is administered, typically intravenously or orally at varying doses.
-
After a predetermined time, a bolus of LTD4 is administered intravenously to induce bronchoconstriction.
-
-
Data Analysis: The percentage of inhibition of the LTD4-induced bronchoconstriction by this compound is calculated by comparing the response in treated animals to that in control animals.
Figure 2: Generalized workflow for in vivo bronchoconstriction studies.
Synthesis and Chemical Properties
Detailed, step-by-step synthesis protocols for this compound are not publicly available. However, chemical supplier information and related literature suggest that a key intermediate in its synthesis is 4-(4-Phenylbutoxy)benzoic acid.[4] The synthesis of related benzopyran leukotriene antagonists often involves multi-step reaction sequences.
Pharmacokinetics and Clinical Development
There is a notable lack of publicly available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in preclinical models. Similarly, extensive searches of clinical trial registries and literature have not yielded any evidence of human clinical trials for this compound. It is possible that the compound's development was discontinued in the preclinical or very early clinical stages for undisclosed reasons.
Conclusion
This compound is a potent, orally active leukotriene C4 and D4 antagonist that demonstrated efficacy in preclinical models of asthma in the 1980s. Its mechanism of action is centered on the blockade of the CysLT1 receptor, a key mediator of bronchoconstriction and inflammation in the airways. While the foundational research established its potential, a lack of accessible, detailed quantitative data, specific experimental protocols, pharmacokinetic profiles, and any record of clinical development limits a full contemporary assessment of this compound. Further investigation into historical and potentially proprietary archives would be necessary to construct a more complete technical profile of this compound.
References
Preclinical Profile of ONO-RS-347: A Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-RS-347 is a potent and orally active antagonist of the cysteinyl-leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, its preclinical evaluation centered on its ability to counteract the bronchoconstrictive effects of these inflammatory mediators. This technical guide synthesizes the available preclinical data on this compound, providing an overview of its pharmacological activity and the experimental methodologies employed in its initial characterization.
Core Mechanism of Action
This compound functions as a selective antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. Cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators synthesized by various inflammatory cells, including mast cells and eosinophils. Upon binding to the CysLT1 receptor on airway smooth muscle cells, they trigger a signaling cascade that leads to bronchoconstriction, a hallmark of asthma. By competitively blocking this receptor, this compound inhibits the downstream signaling pathways responsible for these pathological effects.
Cysteinyl-Leukotriene Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
Preclinical Efficacy
The primary preclinical evidence for the efficacy of this compound comes from in vivo studies in guinea pigs, a well-established animal model for asthma research.
In Vivo Bronchoconstriction Assays
Experimental Protocol:
Detailed experimental protocols from the original studies are not fully available in the public domain. However, based on standard pharmacological procedures of the time, the methodology likely involved the following steps:
-
Animal Model: Male Dunkin-Hartley guinea pigs were used.
-
Anesthesia: Animals were anesthetized, likely with urethane or a similar agent, to allow for stable respiratory measurements.
-
Surgical Preparation: A tracheal cannula was inserted for artificial respiration, and a jugular vein was cannulated for intravenous administration of compounds.
-
Measurement of Bronchoconstriction: Pulmonary resistance and dynamic compliance were measured to assess changes in airway caliber. This was likely achieved using a pneumotachograph and a pressure transducer connected to the tracheal cannula.
-
Challenge Agent: Leukotriene D4 (LTD4) was administered intravenously to induce bronchoconstriction.
-
Test Compound Administration: this compound was administered, likely intravenously or orally, prior to the LTD4 challenge to evaluate its antagonistic effects.
-
Data Analysis: The percentage inhibition of the LTD4-induced increase in pulmonary resistance and decrease in dynamic compliance was calculated to determine the potency of this compound.
Summary of Findings:
This compound was shown to be a potent antagonist of LTD4-induced bronchoconstriction in anesthetized guinea pigs.[1] Unfortunately, specific quantitative data such as ED50 values from the primary literature are not readily accessible.
Quantitative Data
Efforts to retrieve specific quantitative data, such as IC50 values from in vitro receptor binding assays or detailed dose-response data from in vivo studies, were unsuccessful due to the limited availability of the full-text original research articles from the 1980s. The following table is a template that would be populated with such data were it accessible.
| Parameter | Value | Species/System | Reference |
| IC50 (CysLT1 Receptor Binding) | Data not available | e.g., Guinea pig lung membranes | N/A |
| pA2 (Guinea Pig Ileum Contraction) | Data not available | Guinea pig ileum | N/A |
| ED50 (Inhibition of LTD4-induced bronchoconstriction) | Data not available | Anesthetized guinea pig | N/A |
Experimental Workflows
The logical workflow for the preclinical evaluation of this compound as a leukotriene antagonist is depicted below.
Conclusion
This compound was identified as a potent antagonist of the cysteinyl-leukotriene receptors LTC4 and LTD4. Preclinical studies, primarily in guinea pigs, demonstrated its ability to inhibit LTD4-induced bronchoconstriction, supporting its potential as a therapeutic agent for asthma. While the foundational research established its mechanism of action and in vivo efficacy, a comprehensive, data-rich preclinical profile is challenging to construct due to the limited accessibility of the original, detailed study reports. Further investigation into archived literature may be necessary to fully elucidate the quantitative pharmacology of this compound. It is important to note that another compound from the same research program, ONO-1078 (Pranlukast), progressed to clinical development and marketing.[2][3][4]
References
- 1. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]
- 2. New antagonists of leukotrienes: ONO-RS-411 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ONO-1078 (pranlukast) on cytokine production in peripheral blood mononuclear cells of patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Worldwide clinical experience with the first marketed leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ONO-RS-347 In Vivo Experimental Protocol: Application Notes for Leukotriene Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting in vivo experiments with ONO-RS-347, an orally active and potent antagonist of leukotriene C4 (LTC4) and D4 (LTD4). The primary application of this compound is in the research of allergic asthma and other immediate hypersensitivity diseases, where it has been shown to inhibit LTD4-induced bronchoconstriction in guinea pigs.[1]
This document outlines the essential signaling pathways, experimental workflows, and detailed protocols for evaluating the efficacy of this compound in established animal models of bronchoconstriction. While specific quantitative in vivo data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied compound ONO-1078 (Pranlukast), also a leukotriene antagonist from the same manufacturer, to provide a robust experimental framework.[2][3]
Leukotriene Signaling Pathway in Asthma
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that play a central role in the pathophysiology of asthma. Upon cellular activation by an allergen, these leukotrienes are synthesized and released, subsequently binding to cysteinyl leukotriene receptors (CysLT1R) on airway smooth muscle cells and other inflammatory cells. This binding initiates a signaling cascade that leads to bronchoconstriction, increased vascular permeability, mucus hypersecretion, and eosinophil recruitment, all hallmark features of an asthmatic response. This compound acts as a competitive antagonist at the CysLT1 receptor, thereby blocking the downstream effects of LTC4 and LTD4.
References
Application Notes and Protocols for ONO-RS-347 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ONO-RS-347, a potent and selective antagonist of the cysteinyl leukotriene C4 and D4 receptors, in in vitro cell culture experiments. The information is intended to assist in the design and execution of studies investigating the role of the leukotriene signaling pathway in various cellular processes.
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of cysteinyl leukotrienes (CysLTs). CysLTs are potent lipid mediators involved in inflammatory and allergic responses. By blocking the CysLT1 receptor, this compound can be used to probe the downstream effects of this signaling pathway in a controlled in vitro environment.
Mechanism of Action
This compound is a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) to CysLT1R activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.
Data Presentation
The following tables summarize the effective in vitro concentrations of this compound's structural and functional analogs, providing a strong basis for determining the optimal dosage for your specific cell culture experiments.
Table 1: In Vitro Efficacy of Pranlukast (ONO-1078), a Close Analog of this compound
| Cell Type | Assay | Concentration Range | Observed Effect |
| Peripheral Blood Mononuclear Cells | Cytokine Production (IL-4, IL-5, GM-CSF) | 0.5, 1, 10 µg/mL | Dose-dependent inhibition of mite antigen-stimulated cytokine release. Significant suppression at 10 µg/mL. |
Table 2: In Vitro Efficacy of Other CysLT1 Receptor Antagonists
| Compound | Cell Line(s) | Assay | Concentration Range | Observed Effect |
| Montelukast | Head and Neck Cancer Cells (UM-SCC-47, HSC-3) | Colony Formation, Sphere Formation | 10 µM | Reduction in colony and sphere formation. |
| Montelukast | Human Liver Cancer Cells (HEPG2) | Cell Viability | 10 - 50 µM | Significant reduction in cell viability at 10 µM. |
| Montelukast | Lung Cancer Cell Lines (A549, H1299, H460, etc.) | Cell Proliferation | 50 - 100 µM | IC50 between 50 and 75 µM; >75% growth inhibition at 100 µM. |
| Zafirlukast | Various | Antibacterial and Antibiofilm Activity | 12.5 to >100 µM | Exhibited activity against Gram-positive bacteria. |
Experimental Protocols
The following are generalized protocols for the use of this compound in cell culture. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
General Protocol for Cell Treatment
-
Cell Seeding:
-
Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in sterile cell culture medium to achieve the desired final concentrations.
-
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the culture medium containing the desired concentration of this compound (or vehicle control).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Example Assay: Inhibition of Leukotriene-Induced Calcium Mobilization
This assay measures the ability of this compound to block the increase in intracellular calcium induced by a CysLT1R agonist (e.g., LTD₄).
-
Cell Preparation:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add culture medium containing various concentrations of this compound or vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Use a fluorescence plate reader with an injection module to add a CysLT1R agonist (e.g., LTD₄) to the wells.
-
Immediately begin kinetic fluorescence measurements to record the change in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.
-
Determine the IC₅₀ value of this compound.
-
Visualizations
The following diagrams illustrate the signaling pathway of the CysLT1 receptor and a general experimental workflow for using this compound.
Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
ONO-RS-347 solubility and preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-RS-347 is a potent and orally active antagonist of cysteinyl leukotriene receptors CysLT1, targeting the actions of leukotriene C4 (LTC4) and D4 (LTD4). These lipid mediators are pivotal in the pathophysiology of inflammatory conditions such as asthma and other immediate hypersensitivity diseases. This document provides detailed application notes on the solubility of this compound, protocols for its preparation for in vitro and in vivo assays, and an overview of the signaling pathway it modulates.
Solubility and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C26H25N5O4 |
| Molecular Weight | 471.51 g/mol |
Table 2: General Solubility Guidance for this compound
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | DMSO is a common solvent for organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) and dilute further in aqueous buffers or cell culture media. |
| Ethanol | May be soluble | Solubility in ethanol may be lower than in DMSO. Can be used for in vivo formulations with appropriate co-solvents. |
| Aqueous Buffers (e.g., PBS) | Expected to have low solubility | Direct dissolution in aqueous buffers is not recommended. Dilute from a stock solution in an organic solvent. |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that, upon binding to CysLT1R, trigger a cascade of intracellular signaling events.[2][3] This signaling is central to the pathophysiology of asthma and other allergic and inflammatory diseases.[2]
The binding of cysteinyl leukotrienes to the G-protein coupled receptor CysLT1R activates the Gq alpha subunit.[3] This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells.[2][3] this compound blocks the initial step of this pathway by preventing the binding of LTC4 and LTD4 to CysLT1R.
Below is a diagram illustrating the CysLT1R signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurate and reproducible experiments. Due to the anticipated solubility characteristics, DMSO is the recommended solvent for the initial stock.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage, protected from light.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium or assay buffer
-
Sterile dilution tubes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final DMSO concentration) should always be included in the experiment.
-
Use the freshly prepared working solutions immediately.
Example In Vitro Assay: Inhibition of Leukotriene-Induced Calcium Mobilization
This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based calcium flux assay.
Experimental Workflow:
Materials:
-
A suitable cell line expressing CysLT1R (e.g., human U937 monocytic cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
This compound working solutions
-
Leukotriene D4 (LTD4) as the agonist
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
A fluorescence plate reader capable of kinetic reads
Protocol:
-
Cell Culture: Culture the selected cell line according to standard protocols.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere or stabilize.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound working solutions or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a pre-determined concentration of LTD4 to all wells to stimulate calcium mobilization.
-
Measurement: Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the calcium response in treated wells to the vehicle control. Calculate the IC50 value.
Preparation of Dosing Solutions for In Vivo Studies (Guinea Pig Model)
The following is a general guideline for preparing this compound for oral administration in guinea pigs, a common model for asthma research.[1][4] The final formulation will depend on the specific experimental design and vehicle toxicity studies.
Materials:
-
This compound powder
-
Suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a suspension with a small percentage of a non-toxic surfactant like Tween 80)
-
Sterile tubes
-
Homogenizer or sonicator
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to create a suspension.
-
Homogenize or sonicate the suspension to ensure a uniform particle size and prevent settling.
-
Prepare the dosing solution fresh on the day of administration.
-
Administer the solution to the guinea pigs via oral gavage at the desired dose.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Ordering Information
This compound can be sourced from various chemical suppliers specializing in research compounds. Ensure to verify the purity and identity of the compound upon receipt.
References
Application of ONO-RS-347 in Bronchoconstriction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1, targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] Cysteinyl leukotrienes are powerful inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and are key players in the pathophysiology of asthma and other immediate hypersensitivity diseases.[2] They induce bronchoconstriction, increase microvascular permeability, and promote the infiltration of eosinophils into the airways. This compound, by blocking the CysLT1 receptor, is a valuable tool for investigating the role of leukotrienes in bronchoconstrictive responses and for the preclinical assessment of potential anti-asthmatic therapies. This document provides detailed application notes and protocols for the use of this compound in in vivo bronchoconstriction studies, with a primary focus on the guinea pig model, a well-established animal model for asthma research.
Data Presentation
Table 1: In Vivo Efficacy of ONO-1078 (Pranlukast) in Guinea Pig Models of Bronchoconstriction
| Experimental Model | Challenge Agent | ONO-1078 (Pranlukast) Dose (Oral) | Observed Effect |
| Actively sensitized Dunkin-Hartley guinea pigs | Topical Ovalbumin Antigen | 10 mg/kg | Significant inhibition of the late-phase increase in total airway resistance. |
| Actively sensitized Dunkin-Hartley guinea pigs | Topical Ovalbumin Antigen | 30 mg/kg | More potent inhibition of the late-phase increase in total airway resistance. |
| Ovalbumin-sensitized guinea pigs | Intravenous Ovalbumin | 3 mg/kg | Significant inhibition of slow-reacting substance of anaphylaxis (SRS-A)-mediated bronchoconstriction. |
| Ovalbumin-sensitized guinea pigs | Inhaled Ovalbumin | 30-100 mg/kg | Significant reduction of immediate and late-phase asthmatic responses. |
| Non-sensitized guinea pigs | Nasal Leukotriene D4 (LTD4) | 3-30 mg/kg | Significant inhibition of LTD4-induced nasal microvascular leakage. |
Experimental Protocols
The following protocols are based on established methodologies for evaluating CysLT1 receptor antagonists in guinea pig models of bronchoconstriction.
Protocol 1: Inhibition of Antigen-Induced Bronchoconstriction in Actively Sensitized Guinea Pigs
Objective: To evaluate the efficacy of this compound in preventing bronchoconstriction induced by an allergic challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Whole-body plethysmograph for conscious animals
-
Aerosol delivery system
Procedure:
-
Animal Sensitization:
-
Actively sensitize guinea pigs by intraperitoneal injection of a solution containing 100 µg of OVA and 100 mg of aluminum hydroxide in 1 mL of saline on day 0 and day 14.
-
Allow a maturation period of 2-3 weeks after the second sensitization before the challenge.
-
-
Drug Administration:
-
Administer this compound orally at desired doses (e.g., based on ONO-1078 data: 3, 10, 30 mg/kg) or vehicle to respective groups of sensitized guinea pigs.
-
The drug is typically administered 1-2 hours before the antigen challenge.
-
-
Antigen Challenge and Measurement of Bronchoconstriction:
-
Place each conscious guinea pig in a whole-body plethysmograph to measure baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh).
-
Expose the animals to an aerosolized solution of OVA (e.g., 0.1-1%) for a defined period (e.g., 1-5 minutes).
-
Continuously monitor and record respiratory parameters for a set duration (e.g., 30-60 minutes) to assess the early-phase bronchoconstrictor response. For late-phase response, monitoring can be extended up to 24 hours.
-
-
Data Analysis:
-
Calculate the percentage increase in sRaw or Penh from baseline for each animal.
-
Compare the mean response in the this compound-treated groups to the vehicle-treated control group.
-
Determine the dose-dependent inhibitory effect of this compound on antigen-induced bronchoconstriction.
-
Protocol 2: Inhibition of Leukotriene D4 (LTD4)-Induced Bronchoconstriction
Objective: To confirm the specific LTD4 receptor antagonist activity of this compound in vivo.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Leukotriene D4 (LTD4)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., urethane)
-
Apparatus for measuring pulmonary insufflation pressure or airway resistance in anesthetized animals.
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pigs.
-
Cannulate the trachea for artificial ventilation and the jugular vein for drug and agonist administration.
-
Monitor pulmonary insufflation pressure or airway resistance as an index of bronchoconstriction.
-
-
Drug Administration:
-
Administer this compound intravenously or orally at desired doses.
-
Allow for a sufficient pre-treatment time for the drug to reach its site of action (e.g., 5-15 minutes for intravenous, 1-2 hours for oral).
-
-
LTD4 Challenge:
-
Administer a bolus intravenous injection of LTD4 at a dose known to cause a submaximal bronchoconstrictor response (e.g., 0.1-1 µg/kg).
-
Record the peak increase in pulmonary insufflation pressure or airway resistance.
-
-
Data Analysis:
-
Compare the LTD4-induced bronchoconstrictor response in the presence and absence of this compound.
-
Calculate the percentage inhibition of the LTD4 response by this compound.
-
Visualization of Pathways and Workflows
Signaling Pathway of LTD4-Induced Bronchoconstriction and its Inhibition by this compound
Caption: LTD4 signaling pathway leading to bronchoconstriction and its antagonism by this compound.
Experimental Workflow for Evaluating this compound in an Antigen-Induced Bronchoconstriction Model
Caption: Workflow for in vivo evaluation of this compound on bronchoconstriction.
Logical Relationship of this compound's Mechanism of Action
Caption: this compound competitively blocks LTD4 binding to the CysLT1 receptor.
References
Application Notes and Protocols for ONO-RS-082 in Mast Cell Degranulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cell degranulation is a critical process in the inflammatory and allergic response, characterized by the release of a variety of mediators, including histamine and arachidonic acid metabolites. A key enzyme in this pathway is phospholipase A2 (PLA2), which catalyzes the hydrolysis of phospholipids to produce arachidonic acid, a precursor for prostaglandins and leukotrienes. ONO-RS-082 is a valuable tool for studying the role of PLA2 in mast cell activation. It acts as a potent inhibitor of phospholipase A2, thereby blocking the downstream signaling cascade that leads to degranulation. These application notes provide detailed protocols for utilizing ONO-RS-082 to investigate mast cell degranulation.
It is important to note that the compound "ONO-RS-347" as originally queried could not be identified in the scientific literature and is presumed to be a typographical error. The information herein pertains to ONO-RS-082, a compound with a similar designation and established activity in mast cell research.
Quantitative Data Summary
ONO-RS-082 has been shown to effectively inhibit mast cell degranulation. The following table summarizes its known quantitative effects.
| Parameter | Value | Cell Type | Activator | Reference |
| PLA2 Inhibition (IC50) | 1.0 µM | Not Specified | Not Specified | [1] |
| PLA2 Inhibition (IC50) | 7 µM | Not Specified | Not Specified | [2] |
| Histamine Release Inhibition | Concentration-dependent inhibition observed between 1 µM and 100 µM | Rat Peritoneal Mast Cells | Substance P (10 µM) | [3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of mast cell degranulation induced by Substance P and the inhibitory action of ONO-RS-082.
References
Application Notes and Protocols for ONO-RS-347 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-RS-347 is identified as a potent and orally active antagonist of cysteinyl leukotriene receptors (CysLT1), specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] These leukotrienes are powerful inflammatory mediators implicated in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases, causing bronchoconstriction, increased vascular permeability, and mucus secretion.[2] this compound has demonstrated efficacy in inhibiting LTD4-induced bronchoconstriction in guinea pig models, highlighting its potential for investigating the role of the cysteinyl leukotriene pathway in respiratory diseases.[1]
These application notes provide a summary of the available data on this compound and detail protocols for its administration in rodent models to study its effects on airway inflammation and hyperresponsiveness. Due to the limited publicly available data specifically for this compound, some protocols are based on established methodologies for other well-characterized CysLT1 receptor antagonists, such as pranlukast (ONO-RS-411).
Data Presentation
Currently, specific quantitative data for this compound from in-vivo rodent studies is not extensively available in the public domain. The following table summarizes the known qualitative effects and provides a template for recording experimental data.
| Compound | Rodent Model | Parameter Measured | Effect | Reference |
| This compound | Guinea Pig | LTD4-induced bronchoconstriction | Inhibition | [1] |
| Pranlukast (ONO-RS-411) | Guinea Pig | LTD4-induced nasal microvascular leakage | Significant inhibition | |
| Pranlukast (ONO-RS-411) | Guinea Pig | Antigen-induced nasal microvascular leakage | Significant inhibition | |
| Pranlukast (ONO-RS-411) | Human Bronchial Smooth Muscle | LTD4-induced contraction | Potent inhibition | [3] |
| Pranlukast (ONO-RS-411) | Human Airway Smooth Muscle Cells | EGF-induced DNA synthesis potentiation by LTD4 | Abolished | [3] |
Signaling Pathway
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) exert their biological effects by binding to CysLT receptors, primarily the CysLT1 receptor, on the surface of target cells such as bronchial smooth muscle cells. This interaction initiates a signaling cascade that leads to the key features of asthma. This compound, as a CysLT1 receptor antagonist, blocks this initial binding step.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-RS-347 (Pranlukast) as a Tool for Leukotriene Pathway Investigation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-RS-347, also known as pranlukast, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators derived from arachidonic acid that play a pivotal role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. They elicit a range of biological effects, including bronchoconstriction, increased vascular permeability, edema formation, and mucus secretion. This compound exerts its pharmacological effects by competitively inhibiting the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby attenuating the inflammatory cascade.
These application notes provide a comprehensive overview of the use of this compound as a research tool for investigating the leukotriene pathway. Included are detailed protocols for key in vitro and in vivo experimental models, a summary of its binding and functional activity, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the binding affinity and functional potency of this compound against leukotriene receptors.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Test System | Kᵢ (nM) | Reference |
| CysLT₁ | [³H]LTD₄ | Guinea Pig Lung Membranes | 0.99 ± 0.19 | [1] |
| CysLT₁ | [³H]LTE₄ | Guinea Pig Lung Membranes | 0.63 ± 0.11 | [1] |
| CysLT₁ | [³H]LTC₄ | Guinea Pig Lung Membranes | 5640 ± 680 | [1] |
| CysLT₂ | - | Human Receptors | 3620 | [2] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Agonist | Test System | IC₅₀ (µM) | Reference |
| LTD₄-induced Mucus Secretion | LTD₄ | Guinea Pig Trachea | 0.3 | [2] |
| LTD₄-induced Bronchoconstriction | LTD₄ | Guinea Pig Trachea | - | [3] |
Signaling Pathways and Experimental Workflows
Leukotriene Signaling Pathway and the Mechanism of Action of this compound
The following diagram illustrates the synthesis of cysteinyl leukotrienes and the inhibitory action of this compound on the CysLT1 receptor.
Caption: Leukotriene synthesis pathway and this compound inhibition.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vitro Bronchoconstriction Assay
The following diagram illustrates the workflow for assessing the inhibitory effect of this compound on leukotriene-induced bronchoconstriction in isolated guinea pig trachea.
Caption: Workflow for an in vitro bronchoconstriction assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CysLT1 Receptor
This protocol is adapted from standard methodologies for GPCR binding assays and is suitable for determining the binding affinity of this compound.
1. Materials and Reagents:
-
CysLT1 Receptor Source: Guinea pig lung membranes or a cell line stably expressing the human CysLT1 receptor (e.g., U937 cells).
-
Radioligand: [³H]Leukotriene D₄ ([³H]LTD₄)
-
Test Compound: this compound (Pranlukast)
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CysLT1 receptor antagonist (e.g., 10 µM Montelukast).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) , pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester and vacuum filtration system
-
Liquid scintillation counter
2. Membrane Preparation (from Guinea Pig Lungs):
-
Euthanize a guinea pig according to approved animal welfare protocols.
-
Perfuse the lungs with ice-cold saline to remove blood.
-
Dissect the lung parenchyma and homogenize in ice-cold assay buffer containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
3. Binding Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]LTD₄ (at a final concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]LTD₄, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of this compound dilution, 50 µL of [³H]LTD₄, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Assessment of LTD₄-Induced Bronchoconstriction in Guinea Pig Trachea
This protocol describes a classic organ bath experiment to evaluate the functional antagonism of this compound on leukotriene-induced smooth muscle contraction.
1. Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose.
-
Leukotriene D₄ (LTD₄)
-
This compound (Pranlukast)
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂)
2. Tissue Preparation:
-
Euthanize a guinea pig using an approved method.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
3. Organ Bath Setup and Experiment:
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial tension of 1 g to each ring and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash the tissues and allow them to return to baseline.
-
Pre-incubate the tracheal rings with either vehicle or varying concentrations of this compound for 30 minutes.
-
Generate a cumulative concentration-response curve to LTD₄ by adding increasing concentrations of LTD₄ to the organ bath.
-
Record the isometric tension changes using a data acquisition system.
4. Data Analysis:
-
Express the contractile responses to LTD₄ as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response curves for LTD₄ in the presence and absence of this compound.
-
Determine the EC₅₀ values for LTD₄ in each condition.
-
A rightward shift in the LTD₄ concentration-response curve in the presence of this compound indicates competitive antagonism. The potency of this compound can be quantified by calculating the pA₂ value from a Schild plot.
Protocol 3: In Vivo Model of LTD₄-Induced Bronchoconstriction in Guinea Pigs
This protocol provides a general framework for assessing the in vivo efficacy of this compound against leukotriene-induced bronchoconstriction.
1. Animals and Anesthesia:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetize the animals with an appropriate anesthetic (e.g., a combination of ketamine and xylazine, or urethane).
2. Surgical Preparation and Monitoring:
-
Perform a tracheotomy and cannulate the trachea with a tube connected to a small animal ventilator.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Monitor bronchoconstriction by measuring changes in pulmonary inflation pressure or by using a whole-body plethysmograph to measure airway resistance and dynamic compliance.
3. Experimental Procedure:
-
Administer this compound or its vehicle intravenously at a defined pre-treatment time before the LTD₄ challenge.
-
Induce bronchoconstriction by an intravenous bolus injection of LTD₄.
-
Continuously record the changes in the chosen respiratory parameter (e.g., pulmonary inflation pressure) for a set period after the LTD₄ challenge.
4. Data Analysis:
-
Quantify the peak increase in the respiratory parameter following the LTD₄ challenge.
-
Compare the magnitude of the bronchoconstrictor response in the this compound-treated group to the vehicle-treated control group.
-
Calculate the percentage inhibition of the LTD₄-induced bronchoconstriction by this compound.
Conclusion
This compound (pranlukast) is a valuable pharmacological tool for the investigation of the leukotriene pathway. Its high affinity and selectivity for the CysLT1 receptor make it an ideal antagonist for elucidating the role of this receptor in various physiological and pathological processes. The protocols provided herein offer a starting point for researchers to utilize this compound in a range of experimental settings, from receptor binding studies to in vivo models of airway hyperreactivity. Careful experimental design and data analysis will undoubtedly continue to shed light on the intricate role of cysteinyl leukotrienes in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vivo Studies
Disclaimer: Information regarding a specific compound designated "ONO-RS-347" is not publicly available at this time. The following troubleshooting guide provides a general framework for addressing common challenges when a small molecule inhibitor fails to demonstrate the expected effect in in vivo experiments. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Our small molecule inhibitor is active in vitro, but we are not observing the expected phenotype in vivo. What are the common reasons for this discrepancy?
There are several potential reasons for a lack of in vivo efficacy despite promising in vitro data. These can be broadly categorized into issues with the compound itself, the experimental model, or the study design. Key factors to investigate include:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration to exert its effect. This could be due to poor absorption, rapid metabolism, or rapid excretion.
-
Bioavailability and Formulation: The compound may have low bioavailability when administered in vivo. The formulation used for administration might not be optimal for absorption.
-
Target Engagement: The compound may not be binding to its intended target in vivo at the administered dose.
-
Animal Model: The chosen animal model may not accurately recapitulate the human disease or the specific pathway being targeted. The target might have different expression levels or biology in the animal model.
-
Compensatory Mechanisms: The biological system in a whole organism is complex. Redundant or compensatory signaling pathways may be activated in vivo, masking the effect of the inhibitor.
-
Toxicity: The compound may have off-target effects or toxicity that prevent the use of a high enough dose to see the desired efficacy.
A logical approach to troubleshooting this issue is to systematically evaluate each of these possibilities.
Troubleshooting Guides
Guide 1: Investigating Pharmacokinetics and Bioavailability
A common first step in troubleshooting a lack of in vivo effect is to assess the pharmacokinetic (PK) profile of the compound.
Experimental Protocol: Rapid Pharmacokinetic Study
-
Animal Grouping: Divide animals (e.g., mice) into groups for different time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). A typical group size is n=3-5 animals per time point.
-
Compound Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: At each designated time point, collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection). If possible, also collect tissue samples from the target organ.
-
Sample Processing: Process blood to plasma. Homogenize tissue samples.
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma and tissue homogenates.
-
Data Analysis: Plot the concentration of the compound over time to determine key PK parameters.
Table 1: Example Pharmacokinetic Data
| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 0.5 | 1250 | 350 |
| 1 | 2100 | 800 |
| 2 | 1800 | 1500 |
| 4 | 950 | 1100 |
| 8 | 300 | 450 |
| 24 | 50 | 80 |
Interpretation: The data in Table 1 would suggest that the compound is absorbed and reaches the tumor tissue. The peak concentration (Cmax) and time to peak concentration (Tmax) can be determined. If the concentrations are below the in vitro IC50, this could explain the lack of efficacy.
Workflow for PK Troubleshooting
Technical Support Center: Improving ONO-RS-347 Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of ONO-RS-347 for experimental studies. Given the limited publicly available data on this compound, this guide focuses on general strategies for compounds with similar predicted physicochemical properties.
Compound Profile: this compound
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₂₆H₂₅N₅O₄[1] | - |
| Molecular Weight | 471.51 g/mol [1] | High molecular weight can sometimes negatively impact permeability. |
| Calculated logP | 4.2[1] | Indicates high lipophilicity and suggests low aqueous solubility, a potential major hurdle for oral absorption.[2][3] |
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations after oral administration. What could be the primary reasons?
A1: Low and variable oral bioavailability is often multifactorial. For a lipophilic compound like this compound (predicted logP of 4.2), the most common causes are:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[2][3] Low solubility is a primary rate-limiting step for absorption.
-
Low Dissolution Rate: Even if the compound is soluble, a slow dissolution rate from the solid form can lead to incomplete absorption within the gastrointestinal transit time.[3]
-
Poor Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.[2]
Q2: How can I improve the solubility of this compound for my experiments?
A2: Several formulation strategies can enhance the solubility of poorly water-soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can encapsulate the drug and improve its solubilization in the gut.[7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility.[8]
-
Use of Solubilizing Excipients: Surfactants, co-solvents, and pH modifiers can be included in the formulation to enhance solubility.[8][9]
Q3: What are the initial in vitro assays I should perform to diagnose the bioavailability problem?
A3: A systematic in vitro evaluation can help identify the key barriers to this compound's bioavailability. The recommended starting points are:
-
Kinetic Solubility Assay: To determine the solubility of this compound in different biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
In Vitro Dissolution Testing: To assess the rate and extent of drug release from a simple formulation.[10][11]
-
Caco-2 Permeability Assay: To evaluate the intestinal permeability of the compound and identify if it is a substrate for efflux transporters.[12][13][14][15]
Troubleshooting Guides
Problem 1: Low Drug Exposure in Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility/Dissolution | 1. Conduct in vitro dissolution studies in biorelevant media. 2. Formulate this compound using solubility-enhancing techniques (e.g., ASD, SEDDS). | To confirm if the drug is dissolving sufficiently in the GI tract. Improved formulations can enhance dissolution and subsequent absorption.[3] |
| Low Permeability | 1. Perform a Caco-2 permeability assay. 2. If permeability is low, consider formulation strategies that can enhance permeability, such as the use of permeation enhancers (use with caution and thorough evaluation). | To determine if the drug can effectively cross the intestinal barrier. |
| High First-Pass Metabolism | 1. Incubate this compound with liver microsomes or hepatocytes. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes only) or redesigning the molecule to block metabolic sites. | To assess the extent of metabolic degradation before the drug reaches systemic circulation.[2] |
Problem 2: High Variability in Pharmacokinetic Data
| Possible Cause | Troubleshooting Step | Rationale |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed states. | The presence of food can significantly alter the absorption of lipophilic drugs. |
| Formulation Instability | Characterize the physical and chemical stability of the dosing formulation. | Precipitation of the drug in the GI tract can lead to erratic absorption. |
| Gastrointestinal pH Effects | Evaluate the solubility of this compound at different pH values. | Changes in pH along the GI tract can affect drug solubility and absorption. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol provides a general method for assessing the dissolution of a test formulation of this compound.
Apparatus: USP Apparatus 2 (Paddle)[16] Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0 Procedure:
-
Prepare the dissolution media.
-
Place a single dose of the this compound formulation in each dissolution vessel containing 900 mL of media maintained at 37°C.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[10]
Protocol 2: Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of this compound.[12][13][15]
Cell Line: Caco-2 cells Culture: Cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer. Procedure:
-
Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) transport, add this compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral to apical (B→A) transport, add this compound to the basolateral side and measure its appearance on the apical side.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).
Data Interpretation:
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests that the compound is a substrate of an efflux transporter.[15]
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines a basic design for an oral pharmacokinetic study in rodents.[17][18]
Animal Model: Sprague-Dawley rats or CD-1 mice Administration:
-
Intravenous (IV) bolus (for determining absolute bioavailability)
-
Oral gavage (PO) Procedure:
-
Fast animals overnight before dosing.
-
Administer this compound at a defined dose.
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process blood to obtain plasma.
-
Analyze the concentration of this compound in plasma using a validated LC-MS/MS bioanalytical method.[19][20][21]
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Visualizations
References
- 1. Ono-RS 347 | C26H25N5O4 | CID 128237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. senpharma.vn [senpharma.vn]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. What is dissolution testing? [pion-inc.com]
- 11. Invitro dissolution | PPT [slideshare.net]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. scispace.com [scispace.com]
- 19. jneonatalsurg.com [jneonatalsurg.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. jchps.com [jchps.com]
ONO-RS-347 stability issues in solution
Disclaimer: Information for a compound specifically named "ONO-RS-347" could not be located. The following information is based on the publicly available data for ONO-RS-082 , a compound with a similar naming convention. Researchers should verify the identity of their compound and consider this information as a general guideline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of ONO-RS-082 in solution.
Frequently Asked Questions (FAQs)
Q1: What is ONO-RS-082 and what is its mechanism of action?
ONO-RS-082 is a research chemical that functions as an inhibitor of phospholipase A2 (PLA2).[1] It demonstrates inhibitory activity against PLA2 with an IC50 of 1.0 μM, while not affecting phospholipase C (PLC) at concentrations up to 100 μM.[1] Its inhibitory effect on PLA2 is crucial in processes such as P. aeruginosa-induced polymorphonuclear cell transmigration.[1]
Q2: What are the recommended storage conditions for ONO-RS-082?
For optimal stability, ONO-RS-082 should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Q3: What solvents are recommended for dissolving ONO-RS-082?
ONO-RS-082 is soluble in DMSO at a concentration of 100 mg/mL (268.92 mM).[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can significantly impact its solubility.[1]
Troubleshooting Guide: Stability Issues in Solution
Q1: I am observing precipitation of ONO-RS-082 in my aqueous buffer after dilution from a DMSO stock. What could be the cause and how can I prevent it?
Possible Causes:
-
Poor Aqueous Solubility: ONO-RS-082 is a lipophilic molecule and likely has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Solvent Carryover: The final concentration of DMSO in the aqueous solution may be too low to maintain solubility.
-
pH of the Buffer: The pH of your aqueous buffer could affect the charge state of the molecule and its solubility.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Try to maintain a final DMSO concentration of 0.5-1% in your aqueous solution, if your experimental system permits.
-
Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) to improve solubility.
-
pH Adjustment: Experiment with different pH values for your aqueous buffer to see if it improves solubility.
-
Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.
Q2: I suspect my ONO-RS-082 solution has degraded. What are the signs of degradation and how can I check for it?
Signs of Degradation:
-
Color Change: A noticeable change in the color of the solution.
-
Loss of Activity: Reduced or complete loss of the expected biological activity in your assays.
-
Appearance of New Peaks in HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a sensitive method to detect degradation products.
Verification of Degradation:
-
Activity Assay: Run a functional assay to check the inhibitory activity of your ONO-RS-082 solution on PLA2.
-
HPLC Analysis: If you have access to an HPLC system, compare the chromatogram of your current solution with a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
-
Mass Spectrometry: Mass spectrometry can be used to identify potential degradation products.
Data and Protocols
Quantitative Data: ONO-RS-082 Storage Stability
| Storage Form | Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ONO-RS-082 Stock Solution in DMSO
Materials:
-
ONO-RS-082 powder (Molecular Weight: 371.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Allow the ONO-RS-082 vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of ONO-RS-082 powder using an analytical balance. For 1 mg of ONO-RS-082, you will need 268.92 µL of DMSO to make a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the vial of ONO-RS-082.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication may be required to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visualizations
Caption: Workflow for handling and storage of ONO-RS-082.
Caption: Simplified PLA2 signaling pathway and the inhibitory action of ONO-RS-082.
References
troubleshooting ONO-RS-347 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental leukotriene C4/D4 antagonist, ONO-RS-347. The guidance provided is based on general principles for this class of compounds and aims to address common challenges encountered during in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1.[1] By blocking these receptors, it prevents the binding of leukotrienes C4 (LTC4) and D4 (LTD4), which are key mediators in the inflammatory cascade, particularly in conditions like allergic asthma.[1][2] This antagonism is intended to inhibit downstream effects such as bronchoconstriction, and inflammation.[2]
Q2: What are the recommended storage conditions and solvent for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term use (days to weeks), it can be stored at 4°C. The compound is soluble in DMSO.
Q3: What are the primary in vitro assays used to characterize this compound activity?
Common in vitro assays for evaluating CysLT1 receptor antagonists like this compound include:
-
Calcium Mobilization Assays: These assays measure the inhibition of LTD4-induced intracellular calcium release in cells expressing the CysLT1 receptor.[3]
-
Leukotriene Release Assays: These experiments assess the ability of the antagonist to block the release of leukotrienes from inflammatory cells.
-
Receptor Binding Assays: These assays determine the binding affinity of this compound to the CysLT1 receptor, often using a radiolabeled ligand.
Q4: Which animal models are suitable for in vivo studies with this compound?
Given that this compound is being investigated for allergic asthma, rodent models, particularly mice and guinea pigs, are commonly used.[4][5][6] These models can be sensitized to an allergen (e.g., ovalbumin) to induce an asthma-like phenotype, including airway hyperresponsiveness and inflammation, upon subsequent allergen challenge.[6]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability or poor reproducibility in calcium mobilization assay results.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Perform a cell viability test (e.g., Trypan Blue) before each experiment. | High passage numbers can lead to phenotypic drift and altered receptor expression, affecting the cellular response to agonists and antagonists.[7] |
| Inconsistent Agonist (LTD4) Concentration | Use a consistent and validated concentration of LTD4, typically the EC80, to ensure a robust and reproducible stimulation. | The concentration of the competing agonist significantly impacts the measured antagonist potency (IC50).[8] |
| Compound Precipitation | Visually inspect the compound solution for any precipitates. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) and consistent across all wells. | Precipitation of the antagonist will lead to an underestimation of its potency. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or ensure proper plate incubation conditions to minimize evaporation. | Edge effects can cause significant variability in cell-based assays due to temperature and humidity gradients.[9] |
Issue 2: this compound shows lower than expected potency (high IC50 value).
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh stock solutions of this compound regularly and store them properly. Avoid repeated freeze-thaw cycles. | The stability of the compound can affect its activity over time. |
| High Agonist Concentration | Titrate the agonist (LTD4) to determine the optimal concentration (EC50 to EC80) for your specific cell line and assay conditions. | An excessively high agonist concentration will require a higher concentration of the antagonist to achieve inhibition, leading to an apparent decrease in potency. |
| Incorrect Assay Incubation Time | Optimize the pre-incubation time of the cells with this compound before adding the agonist. | Sufficient time is required for the antagonist to bind to the receptor and exert its inhibitory effect. |
| Cell Line Receptor Density | Verify the expression level of the CysLT1 receptor in your cell line (e.g., via qPCR or Western blot). | Lower receptor density can lead to a reduced response and may require higher antagonist concentrations for inhibition. |
In Vivo Animal Studies
Issue 3: High variability in bronchoconstriction measurements in animal models.
| Potential Cause | Troubleshooting Step | Rationale |
| Animal Strain and Health | Use a consistent and well-characterized animal strain. Ensure all animals are healthy and free from underlying respiratory infections. | Different animal strains can exhibit varying sensitivities to allergens and bronchoconstrictors.[6] |
| Inconsistent Allergen Sensitization and Challenge | Standardize the sensitization and challenge protocol, including the dose, route, and timing of allergen administration. | The degree of allergic sensitization directly impacts the severity of the induced bronchoconstriction.[6] |
| Variability in Drug Administration | Ensure accurate and consistent dosing of this compound. For oral administration, consider factors like food intake, which can affect bioavailability.[10] | Inconsistent drug exposure will lead to variable efficacy. |
| Measurement Technique | Use a standardized and validated method for measuring airway responsiveness (e.g., whole-body plethysmography). Ensure proper calibration of equipment. | The method of measurement can be a significant source of variability. |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
Objective: To determine the IC50 of this compound in inhibiting LTD4-induced calcium mobilization in a CysLT1-expressing cell line.
Methodology:
-
Cell Culture: Culture a CysLT1-expressing cell line (e.g., CHO-K1 cells stably expressing the human CysLT1 receptor) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to attach overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of LTD4 (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the positive (LTD4 alone) and negative (vehicle) controls. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]
Protocol 2: In Vivo Mouse Model of Allergic Asthma
Objective: To evaluate the efficacy of this compound in reducing allergen-induced bronchoconstriction in a mouse model of asthma.
Methodology:
-
Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal injection of an allergen (e.g., ovalbumin) emulsified in an adjuvant (e.g., alum) on days 0 and 14.[6]
-
Drug Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at a specific time point before the allergen challenge.
-
Allergen Challenge: On subsequent days (e.g., days 21, 22, and 23), challenge the mice with an aerosolized solution of the allergen.[6]
-
Measurement of Airway Hyperresponsiveness: 24 hours after the final allergen challenge, measure airway hyperresponsiveness to a bronchoconstricting agent (e.g., methacholine) using whole-body plethysmography.
-
Data Analysis: Compare the dose-response curves to methacholine between the this compound-treated and vehicle-treated groups. Analyze for statistically significant differences in airway resistance.
Visualizations
Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. benchchem.com [benchchem.com]
- 4. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scireq.com [scireq.com]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. benchchem.com [benchchem.com]
- 8. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for in vitro Potency Assays on the Maestro Z | Axion Biosystems [axionbiosystems.com]
- 10. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
optimizing ONO-RS-347 concentration for cell-based assays
Technical Support Center: ONO-RS-347
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays.
Compound Profile: this compound (Hypothetical) this compound is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the MAPK/ERK signaling pathway.[1] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that is often dysregulated in various cancers to promote cell proliferation and survival.[1][2]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: Proper handling and storage are critical for maintaining the compound's activity.
-
Preparation: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock, dissolve the appropriate mass of this compound in DMSO. Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the solid compound at -20°C.[3] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months).[3][4] For short-term storage (up to 1 month), -20°C is acceptable.[3]
Q2: What is the recommended starting concentration for cell-based assays?
A2: The optimal concentration of this compound depends on the cell line's sensitivity and the assay type. A dose-response experiment is always recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific model.[5] Table 1 provides general starting ranges.
Table 1: Recommended Starting Concentration Ranges for this compound
| Assay Type | Cell Line Type | Recommended Concentration Range | Typical Incubation Time |
|---|---|---|---|
| Target Engagement (p-ERK) | High MAPK activity (e.g., BRAF/RAS mutant) | 1 nM - 1 µM | 1 - 6 hours |
| Cell Viability (e.g., MTT, CTG) | Proliferation-sensitive lines | 10 nM - 10 µM | 48 - 72 hours[5] |
| Functional Assays (e.g., Migration) | Dependent on endpoint | 10 nM - 5 µM | 24 - 48 hours |
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct method to confirm on-target activity is to measure the phosphorylation of ERK1/2 (p-ERK), the immediate downstream target of MEK1/2.[5]
-
Method: Perform a Western blot analysis on lysates from cells treated with this compound.
-
Expected Outcome: A dose-dependent decrease in the levels of p-ERK (Thr202/Tyr204) should be observed.[6]
-
Important Control: Always probe for total ERK as a loading control to ensure that the decrease in the phosphorylated form is not due to a general decrease in ERK protein. The final data should be expressed as a ratio of p-ERK to total ERK.[1][6]
Troubleshooting Guide
Q4: I am not observing the expected decrease in cell viability after treatment. What are the possible causes and solutions?
A4: This is a common issue that can arise from several factors.
-
Possible Cause 1: Cell Line Insensitivity. Your chosen cell line may not rely on the MAPK/ERK pathway for survival or may have resistance mechanisms.
-
Possible Cause 2: Compound Inactivity. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the this compound stock solution.[7] If possible, test the compound in a well-characterized, sensitive cell line (positive control).
-
-
Possible Cause 3: Suboptimal Assay Conditions. The incubation time may be too short, or the cell seeding density may be inappropriate.
Q5: I am observing high variability between my experimental replicates. What can I do to improve consistency?
A5: High variability can obscure real biological effects.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps and use calibrated pipettes for accuracy.[3]
-
-
Possible Cause 2: Compound Solubility Issues. The compound may be precipitating in the culture medium, leading to inconsistent concentrations.
-
Possible Cause 3: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, which can alter compound concentration.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3]
-
Experimental Protocols & Visualizations
Protocol 1: Determining the IC50 of this compound via MTT Assay
This protocol provides a method to assess cell viability and determine the IC50 value of this compound. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][10]
Methodology
-
Cell Seeding: Harvest and count cells, ensuring they are in the logarithmic growth phase.[8] Dilute the cell suspension to an optimized density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting range is 10 µM down to 1 nM.[3] Include a vehicle control (DMSO at the same final concentration) and a media-only blank control.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
Analysis: Subtract the average absorbance of the blank wells from all other readings.[8] Normalize the data to the vehicle control (as 100% viability). Plot the percent viability against the log-transformed concentration of this compound and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.[8]
Table 2: Example IC50 Data for this compound (Hypothetical)
| Cell Line | Genetic Background | IC50 (µM) after 72h |
|---|---|---|
| HT-29 | BRAF V600E Mutant | 0.05 |
| A375 | BRAF V600E Mutant | 0.02 |
| HCT116 | KRAS G13D Mutant | 0.15 |
| MCF7 | BRAF/RAS Wild-Type | >10 |
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Protocol 2: Verifying Target Engagement via Western Blot for p-ERK
This protocol confirms that this compound inhibits its intended target, MEK1/2, by measuring the phosphorylation status of its downstream substrate, ERK.[1]
Methodology
-
Cell Culture & Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency.[6] Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Protein Quantification: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[6] Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[6]
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[6]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[6]
-
Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.[6]
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.[6]
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK. Incubate the membrane with a stripping buffer, wash, re-block, and then follow the immunoblotting steps using a primary antibody for total ERK1/2.[11]
-
Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. Calculate the p-ERK/total ERK ratio for each sample and normalize to the vehicle control.[6]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
ONO-RS-347 degradation and storage conditions
Technical Support Center: ONO-RS-347
Disclaimer: Information regarding the degradation, storage, and handling of a compound specifically named "this compound" is not publicly available in the searched scientific literature and technical resources. The following guide is a synthesized resource based on general principles of pharmaceutical stability studies and handling of research compounds.[1][2] The data and pathways presented are illustrative for a hypothetical compound and should be adapted based on experimentally determined data for the specific molecule .
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific data for this compound is unavailable, common degradation pathways for complex organic molecules in pharmaceutical development include hydrolysis, oxidation, and photolysis.[1][3] Stress testing under various conditions is necessary to identify the specific vulnerabilities of the compound.[2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Optimal storage conditions must be determined through comprehensive stability studies.[1][2] Generally, for potent and sensitive compounds, storage at low temperatures (e.g., -20°C or -80°C) in a desiccated, dark environment is recommended to minimize degradation. Always refer to the manufacturer's certificate of analysis for specific guidance.
Q3: How should I prepare solutions of this compound for my experiments?
A3: It is recommended to prepare fresh solutions for immediate use to avoid degradation in solution.[4] If a stock solution is required, its stability should be validated at the intended storage temperature (e.g., -20°C or -80°C) for a defined period. The choice of solvent can also impact stability and should be carefully considered.
Q4: I am observing inconsistent results in my experiments. Could this be due to compound degradation?
A4: Yes, inconsistent experimental outcomes can be a sign of compound instability. Degradation can lead to a lower effective concentration of the active compound and the presence of degradation products that may have off-target effects. It is advisable to verify the purity of the compound and prepare fresh solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency or Activity | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure).2. Prepare a fresh stock solution from a new aliquot of the solid compound.3. Perform a quality control check (e.g., HPLC, LC-MS) to assess purity. |
| Precipitation in Stock Solution | Poor solubility or compound degradation leading to insoluble products. | 1. Confirm the appropriate solvent and concentration.2. Gentle warming or sonication may aid dissolution, but be cautious of temperature-induced degradation.[4]3. If precipitation persists, prepare a fresh, more dilute solution. |
| Color Change in Solid Compound or Solution | Oxidative or photolytic degradation. | 1. Discard the discolored material.2. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.3. Use fresh, unopened vials for critical experiments. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound to illustrate how such information should be structured. Actual data must be generated through formal stability studies.[5]
| Condition | Time Point | Purity (%) | Major Degradant (%) |
| -20°C, Dark, Desiccated | 0 Months | 99.8 | < 0.1 |
| 6 Months | 99.5 | 0.2 | |
| 12 Months | 99.2 | 0.4 | |
| 4°C, Dark, Desiccated | 0 Months | 99.8 | < 0.1 |
| 1 Month | 98.1 | 1.2 | |
| 3 Months | 96.5 | 2.8 | |
| 25°C / 60% RH, Exposed to Light | 0 Hours | 99.8 | < 0.1 |
| 24 Hours | 92.3 | 5.8 | |
| 72 Hours | 85.1 | 12.6 |
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of compound in a sterile, calibrated microbalance.
-
Add the appropriate volume of a pre-filtered, high-purity solvent (e.g., DMSO, Ethanol) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved. If necessary, gentle sonication in a room temperature water bath can be used.[4]
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at the recommended temperature (e.g., -80°C).
Protocol 2: In-Use Stability Assessment
This protocol is designed to simulate the stability of the compound under typical experimental conditions.[6]
-
Prepare a working solution of this compound in the experimental buffer or medium.
-
Maintain the solution under the conditions of the experiment (e.g., 37°C, 5% CO2).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a validated stability-indicating method (e.g., HPLC-UV) to determine the concentration of the parent compound and any major degradants.
-
Plot the concentration of this compound versus time to determine its stability profile under experimental conditions.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. arelabs.com [arelabs.com]
- 2. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
Navigating ONO-RS-347 Dissolution for In Vitro Research: A Technical Guide
For researchers and drug development professionals utilizing ONO-RS-347 in in vitro studies, ensuring proper dissolution is the critical first step for reliable and reproducible results. This technical support guide provides a comprehensive overview of recommended solvents, detailed protocols, and troubleshooting advice to address common challenges encountered during experimental setup.
This compound, a potent antagonist of leukotriene C4 and D4, is a valuable tool in studying allergic asthma and other immediate hypersensitivity diseases. However, like many benzamide derivatives, it can present solubility challenges. This guide offers a centralized resource for overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
Based on supplier information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1] It is advisable to use fresh, anhydrous DMSO to prevent moisture absorption, which can negatively impact solubility.
Q2: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution in DMSO is the standard and most effective method. This allows for accurate and consistent dosing in your experiments. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section of this guide.
Q3: I am observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. What should I do?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, it is crucial to first dissolve this compound completely in an organic solvent like DMSO before diluting it with your aqueous buffer. For maximum solubility in aqueous buffers, it is recommended to dilute the DMSO stock solution with the aqueous buffer of choice to a final concentration where the organic solvent is present in a minimal, non-toxic amount. It is also advised not to store the aqueous solution for more than one day to prevent precipitation.
Q4: What is the signaling pathway associated with this compound?
This compound is an antagonist of leukotriene C4 and D4, which are key mediators in the cysteinyl leukotriene receptor (CysLT) signaling pathway.[2] This pathway is centrally involved in the pathophysiology of asthma and other inflammatory conditions.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution, which can then be further diluted to the desired final concentration for your in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 471.51 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 471.51 g/mol * 1 mL = 0.0047151 g
-
This is equivalent to 4.72 mg.
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.72 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient mixing or sonication. | Continue to vortex and/or sonicate the solution. Gentle warming of the solution (to no more than 37°C) may also aid dissolution. |
| Use of old or hydrated DMSO. | Use a fresh, unopened bottle of anhydrous DMSO. | |
| Precipitation occurs immediately upon dilution into aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Reduce the final concentration of this compound in your experiment. |
| The percentage of DMSO in the final working solution is too low to maintain solubility. | While keeping the DMSO concentration non-toxic to your cells (typically ≤ 0.5%), ensure it is sufficient to keep the compound in solution. You may need to optimize this for your specific cell type and experimental conditions. | |
| Inconsistent experimental results. | Degradation of this compound in aqueous solution. | Prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Avoid storing working solutions in aqueous buffers for extended periods. |
| Inaccurate pipetting of the concentrated stock solution. | Use calibrated pipettes and ensure proper technique when preparing dilutions. |
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated.
References
Technical Support Center: Overcoming Resistance to YAP-TEAD Inhibitors
Disclaimer: The compound "ONO-RS-347" is not found in the current scientific literature. This technical support guide is based on the publicly available information for TED-347 , a known irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, and the broader class of YAP-TEAD inhibitors. It is presumed that "this compound" may be an internal designation for a similar compound or a typographical error.
This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with YAP-TEAD inhibitors like TED-347.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TED-347?
A1: TED-347 is a potent, irreversible, and allosteric inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2][3] It specifically forms a covalent bond with a conserved cysteine residue (Cys367 in TEAD4) located in the palmitate-binding pocket of TEAD proteins.[3] This covalent modification prevents the binding of YAP to TEAD, thereby inhibiting the transcription of downstream target genes that are crucial for cell proliferation, survival, and migration.[1][2][3]
Q2: My cells are showing reduced sensitivity or have developed resistance to TED-347. What are the potential mechanisms?
A2: Resistance to YAP-TEAD inhibitors can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: The most commonly observed mechanism is the activation of alternative pro-survival signaling pathways. Hyperactivation of the MAPK (RAS-RAF-MEK-ERK) and JAK-STAT pathways can compensate for the inhibition of YAP-TEAD signaling and promote cell survival and proliferation.[4][5][6]
-
Upregulation of YAP/TAZ: Increased expression or nuclear localization of YAP or its paralog TAZ can overcome the inhibitory effects of the compound. This can be due to mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2) that lead to constitutive YAP/TAZ activation.[7][8]
-
Activation of Parallel Survival Pathways: Activation of the PI3K-AKT-mTOR pathway is another mechanism that can promote cell survival and confer resistance to YAP-TEAD inhibitors.[9][10][11]
-
Redundancy of TEAD Paralogues: While TED-347 is a pan-TEAD inhibitor, differential expression or regulation of TEAD1-4 in some cell lines might contribute to a varied response.
Q3: How can I confirm that TED-347 is effectively inhibiting the YAP-TEAD interaction in my cells?
A3: You can use several experimental approaches to verify the on-target activity of TED-347:
-
Co-immunoprecipitation (Co-IP): Perform a Co-IP of endogenous or tagged YAP and TEAD proteins. Effective inhibition by TED-347 should lead to a significant reduction in the amount of TEAD that co-precipitates with YAP, and vice-versa.[2]
-
Reporter Assays: Utilize a TEAD-responsive luciferase reporter construct (e.g., containing multiple TEAD binding sites, such as the GTIIC reporter). A decrease in luciferase activity upon treatment with TED-347 would indicate the inhibition of TEAD transcriptional activity.[2]
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of well-established YAP-TEAD target genes, such as CTGF, CYR61, and ANKRD1. A dose-dependent decrease in the expression of these genes will confirm target engagement.[2]
-
Western Blotting: Analyze the protein levels of downstream targets of the YAP-TEAD pathway.
Troubleshooting Guides
Problem 1: Cell line shows intrinsic resistance to TED-347.
| Possible Cause | Suggested Solution |
| Pre-existing activation of bypass pathways (e.g., MAPK, PI3K-AKT). | 1. Pathway Profiling: Perform western blot analysis to check the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K-AKT (p-AKT) pathways. 2. Combination Therapy: Test the synergistic effect of TED-347 with a MEK inhibitor (e.g., trametinib) or a PI3K/AKT inhibitor (e.g., GDC-0941).[4][5][6] |
| Low or absent expression of key Hippo pathway components. | 1. Expression Analysis: Use qRT-PCR or western blotting to assess the expression levels of core Hippo pathway proteins (e.g., MST1/2, LATS1/2, NF2). 2. Select Sensitive Cell Lines: If possible, use cell lines known to have a functional Hippo pathway and are dependent on YAP-TEAD signaling. |
| Ineffective drug concentration. | 1. Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of TED-347 concentrations to determine the IC50 value for your specific cell line. 2. Verify Compound Activity: Ensure the compound has not degraded. Use a fresh stock and protect it from light and repeated freeze-thaw cycles. |
Problem 2: Cells develop acquired resistance to TED-347 over time.
| Possible Cause | Suggested Solution |
| Emergence of clones with activated bypass pathways. | 1. Characterize Resistant Clones: Isolate and expand resistant colonies. Analyze their signaling pathways (MAPK, PI3K-AKT) as described above. 2. Combination Therapy: Treat the resistant cells with a combination of TED-347 and an inhibitor of the identified activated pathway.[9][10][11] |
| Increased expression of YAP/TAZ or mutations in the Hippo pathway. | 1. Expression and Localization Analysis: Use western blotting and immunofluorescence to check for increased YAP/TAZ protein levels and nuclear localization in resistant cells compared to parental cells. 2. Sequencing: Sequence key Hippo pathway genes (e.g., NF2, LATS2) in resistant clones to identify potential mutations. |
| Increased drug efflux. | 1. Efflux Pump Inhibitors: Co-treat cells with TED-347 and known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored. 2. Expression of Transporters: Use qRT-PCR to measure the expression of common drug efflux pumps (e.g., ABCB1, ABCC1). |
Quantitative Data Summary
Table 1: In Vitro Activity of TED-347
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 (TEAD4-YAP1 PPI) | 5.9 µM | Cell-free assay | [1] |
| Ki (TEAD4) | 10.3 µM | - | [2][3] |
| Inhibition of GBM43 cell viability | Dose-dependent | GBM43 | [2] |
| Reduction in CTGF transcript levels (10 µM) | Significant | GBM43 | [2] |
Experimental Protocols
Co-immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
-
Cell Lysis: Culture cells to 80-90% confluency and treat with TED-347 or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-YAP or anti-TEAD antibody overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting using antibodies against TEAD and YAP. A successful inhibition will show a reduced amount of the co-precipitated protein in the TED-347 treated sample.
TEAD-Responsive Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with a range of concentrations of TED-347.
-
Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: YAP-TEAD signaling pathway and mechanisms of resistance to TED-347.
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for characterizing resistance to TED-347.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription | EMBO Reports [link.springer.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Collection - Data from TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRASG12C Inhibitors - Cancer Research - Figshare [aacr.figshare.com]
- 11. TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ONO-RS-347 toxicity in animal studies
Disclaimer: Publicly available information on the specific toxicity profile of ONO-RS-347 is limited. This guide is based on general principles of preclinical toxicology for small molecule drug candidates and known information about the class of leukotriene antagonists. The protocols and data presented are illustrative examples and should be adapted based on specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality at our initial high dose of this compound in a rodent study. What are the immediate next steps?
A1: Immediate cessation of dosing at the high-dose level is recommended. You should perform a thorough clinical observation of surviving animals and collect samples for immediate hematology and clinical chemistry analysis. A full necropsy of deceased animals should be conducted to identify potential target organs of toxicity. It is advisable to review your dose selection process; a preliminary dose-range finding study is crucial to establish a maximum tolerated dose (MTD) before proceeding to larger cohort studies.
Q2: What are the potential target organs for toxicity with a cysteinyl leukotriene receptor antagonist like this compound?
A2: While specific data for this compound is not widely available, drugs in the leukotriene receptor antagonist class have been associated with rare instances of liver injury in humans. Therefore, careful monitoring of liver function is a critical aspect of preclinical safety assessment. Other potential target organs should be identified through comprehensive toxicology studies, including histopathological examination of all major organs.
Q3: How can we proactively monitor for potential hepatotoxicity during our animal studies with this compound?
A3: Regular monitoring of liver function is essential. This should include weekly or bi-weekly blood collection for analysis of liver enzymes (ALT, AST, ALP) and bilirubin. At the end of the study, liver weight should be recorded, and a thorough histopathological evaluation of liver tissue should be performed to look for signs of cellular damage, inflammation, or necrosis.
Q4: We are seeing variability in the pharmacokinetic (PK) profile of this compound between animals. How can we minimize this to get a clearer picture of the toxicity?
A4: Variability in PK can be due to several factors including animal strain, sex, age, and health status. Ensure that all animals in the study are from a consistent source and are of a similar age and weight. Standardize the dosing procedure, including the time of day and the formulation of the compound. Consider co-housing animals to reduce stress-induced metabolic changes. If variability persists, a more detailed pharmacokinetic study may be needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Troubleshooting Guides
Issue: Inconsistent Efficacy or Toxicity Findings
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in response within the same dose group. | Formulation issues (e.g., poor solubility, instability). | Verify the stability and homogeneity of the dosing formulation. Ensure proper resuspension if it is a suspension. |
| Inaccurate dosing. | Calibrate all dosing equipment. Ensure all technical staff are trained on the correct dosing procedures. | |
| Animal health issues. | Perform regular health checks on all animals. Exclude any animals that show signs of illness not related to the test compound. | |
| Lack of dose-response relationship. | The selected dose range is too narrow or not in the therapeutic window. | Conduct a wider dose-range finding study. |
| The compound has a flat dose-response curve for the measured endpoint. | Consider evaluating other relevant endpoints or biomarkers. |
Data Presentation
Table 1: Example Dose-Range Finding Data for this compound in Rats (7-day study)
| Dose Group (mg/kg/day) | Number of Animals | Mortality | Clinical Observations | Body Weight Change (%) |
| Vehicle Control | 5 | 0/5 | Normal | +5.2 |
| 10 | 5 | 0/5 | Normal | +4.8 |
| 30 | 5 | 0/5 | Normal | +4.5 |
| 100 | 5 | 1/5 | Lethargy in 3/5 animals on day 4 | -2.1 |
| 300 | 5 | 4/5 | Severe lethargy, ruffled fur | -10.5 (for survivor) |
This table illustrates how to summarize initial tolerability data to select doses for longer-term studies.
Table 2: Example Clinical Pathology Data - Liver Function Monitoring
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| ALT (U/L) | 45 ± 8 | 52 ± 10 | 98 ± 25 | 250 ± 70** |
| AST (U/L) | 60 ± 12 | 75 ± 15 | 150 ± 40 | 400 ± 110 |
| ALP (U/L) | 120 ± 20 | 130 ± 25 | 145 ± 30 | 180 ± 45 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.22 ± 0.06 | 0.35 ± 0.08* | 0.8 ± 0.2 |
*Values are presented as mean ± standard deviation. *p<0.05, *p<0.01 compared to vehicle control. This table shows a hypothetical dose-dependent increase in liver enzymes, suggesting potential hepatotoxicity at higher doses.
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) and to identify potential dose-limiting toxicities of this compound.
-
Animals: Use a small group of rodents (e.g., 3-5 per sex per group) for each dose level.
-
Dose Selection: Start with a wide range of doses, for example, 10, 100, and 1000 mg/kg. The doses should be selected based on any available in vitro cytotoxicity data or data from similar compounds.
-
Administration: Administer this compound daily for 7 to 14 days by the intended clinical route (e.g., oral gavage).
-
Observations:
-
Record clinical signs of toxicity at least twice daily.
-
Measure body weight daily.
-
At the end of the study, collect blood for hematology and clinical chemistry.
-
Perform a gross necropsy on all animals.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs and results in a body weight loss of no more than 10%.
Protocol 2: Acute Oral Toxicity Study (Based on OECD Guideline 420)
-
Objective: To determine the acute toxic effects of a single oral dose of this compound and to classify the substance.[1][2][3]
-
Animals: Use a single sex (usually female rats) for the study.[1]
-
Procedure: This is a step-wise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.[1]
-
Begin with a sighting study using one animal at a dose expected to produce some signs of toxicity.[3]
-
Based on the outcome of the sighting study, dose a larger group (5 animals) at the selected dose level.[3]
-
If no mortality or severe toxicity is observed, the next higher fixed dose is used in another group of animals. If mortality is observed, the next lower dose is used.
-
-
Observations:
-
Observe animals closely for the first few hours after dosing and then daily for a total of 14 days.[3]
-
Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record body weights at the start, weekly, and at the end of the study.
-
-
Endpoint: The study allows for the classification of the compound's toxicity based on the dose at which evident toxicity or mortality is observed.[1]
Visualizations
Caption: Preclinical toxicity assessment workflow.
Caption: Cysteinyl leukotriene receptor 1 signaling.
References
Validation & Comparative
A Head-to-Head Comparison of ONO-RS-347 (Pranlukast) and Montelukast in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cysteinyl leukotriene receptor antagonists, ONO-RS-347 (pranlukast) and montelukast, focusing on their performance in preclinical asthma models. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications, this document aims to inform research and development in the field of respiratory therapeutics.
Executive Summary
This compound (pranlukast) and montelukast are both potent and selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking this receptor, they inhibit the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are key mediators in the pathophysiology of asthma. While both drugs share this primary mechanism of action, their clinical and preclinical profiles exhibit some differences. This guide synthesizes available data to facilitate a direct comparison of their efficacy in relevant animal models of asthma.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Both this compound and montelukast act as competitive antagonists at the CysLT1 receptor. This action prevents the binding of cysteinyl leukotrienes, which are released from various inflammatory cells, including mast cells and eosinophils. The binding of these leukotrienes to their receptors on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events leading to bronchoconstriction, increased mucus secretion, enhanced vascular permeability, and the recruitment of eosinophils into the airways. By blocking this interaction, both compounds effectively mitigate these key features of asthma.
Comparative Efficacy in a Guinea Pig Model of Asthma
The ovalbumin (OVA)-sensitized guinea pig is a widely used and clinically relevant model for studying allergic asthma. This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and bronchoconstriction upon allergen challenge. The following data, compiled from separate studies, illustrates the efficacy of both this compound (pranlukast) and montelukast in this model.
Table 1: Effect on Allergen-Induced Bronchoconstriction in OVA-Sensitized Guinea Pigs
| Compound | Route of Administration | Dose | Inhibition of LTD₄-induced Bronchoconstriction | Reference |
| This compound (Pranlukast) | Oral | 3 mg/kg | Significant inhibition | [1] |
| Montelukast | Oral | 10 µg/kg | Potent inhibition (pA₂ 8.3) | [2] |
Table 2: Effect on Airway Inflammation in OVA-Sensitized Guinea Pigs
| Compound | Endpoint | Effect | Reference |
| This compound (Pranlukast) | Eosinophil infiltration in BALF | Significant reduction | [3] |
| Montelukast | Eosinophil accumulation in small airways | Blocked accumulation | [2] |
| Montelukast | Total cell count in BALF | Significant reduction | [4] |
Experimental Protocols
Ovalbumin-Induced Asthma Model in Guinea Pigs
A representative experimental workflow for evaluating the efficacy of CysLT1 receptor antagonists in an ovalbumin-induced guinea pig model of asthma is detailed below.
Detailed Methodology:
-
Animal Model: Male Hartley guinea pigs (300-350 g) are used.
-
Sensitization: Animals are actively sensitized by intraperitoneal (i.p.) injections of ovalbumin (100 µg) emulsified in aluminum hydroxide (100 mg) on days 0 and 7.
-
Drug Administration: On day 21, animals are orally administered with either the vehicle, this compound, or montelukast one hour prior to the allergen challenge.
-
Allergen Challenge: Conscious animals are placed in a whole-body plethysmograph and exposed to an aerosol of 1% ovalbumin for a defined period (e.g., 60 seconds).
-
Measurement of Airway Hyperresponsiveness: Airway resistance and dynamic compliance are measured in response to increasing concentrations of a bronchoconstrictor agent like histamine or methacholine at a set time point after the OVA challenge (e.g., 24 hours).
-
Bronchoalveolar Lavage (BAL): At the end of the experiment, animals are euthanized, and a bronchoalveolar lavage is performed to collect fluid for the analysis of inflammatory cell infiltration (total and differential cell counts) and cytokine levels.
-
Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and periodic acid-Schiff (PAS) to evaluate mucus production.
Discussion and Conclusion
Both this compound (pranlukast) and montelukast demonstrate significant efficacy in preclinical models of asthma by antagonizing the CysLT1 receptor. The available data from separate studies in the ovalbumin-sensitized guinea pig model indicate that both compounds effectively inhibit allergen-induced bronchoconstriction and reduce airway inflammation, particularly eosinophil infiltration.
For researchers and drug development professionals, the choice between these two compounds for further investigation may depend on specific research questions, desired pharmacokinetic profiles, and the specific asthma phenotype being targeted. Both molecules serve as excellent tool compounds for probing the role of the cysteinyl leukotriene pathway in various respiratory and inflammatory diseases. Future preclinical studies directly comparing these two agents under identical experimental conditions would be invaluable for a more nuanced understanding of their subtle differences.
References
- 1. Leukotriene receptor antagonists pranlukast and montelukast for treating asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of montelukast in a guinea pig model of cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Antagonists: Unraveling the Data on ONO-RS-411 and the Enigmatic ONO-RS-347
In the landscape of leukotriene receptor antagonists, ONO-RS-411, also widely known as Pranlukast or ONO-1078, stands as a well-documented compound with a clear mechanism of action and a history of clinical application. In stark contrast, ONO-RS-347 remains a far more elusive entity, with available data being sparse and largely historical. This guide seeks to provide a comprehensive overview of the existing experimental data for both compounds, highlighting the significant disparity in the depth of scientific literature.
ONO-RS-411 (Pranlukast/ONO-1078): A Profile of a Selective CysLT1 Antagonist
ONO-RS-411 (Pranlukast) is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. Pranlukast effectively mitigates these effects by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor.
Quantitative Performance Data
The following table summarizes key quantitative data for ONO-RS-411 (Pranlukast), demonstrating its potency and selectivity.
| Parameter | Value | Species/System | Reference |
| CysLT1 Receptor Antagonism | |||
| IC50 vs. CysLT1 | ~ 4 - 7 nM | Human | |
| IC50 vs. CysLT2 | 3620 nM | Human | |
| pKB vs. LTD4 | 7.0 | Guinea Pig Trachea | [1] |
| Inhibition of Inflammatory Responses | |||
| IC50 vs. LTD4-induced TxB2 production | 0.24 µM | Guinea Pig Lungs | [2] |
| IC50 vs. Antigen-induced TxB2 production | 0.14 µM | Guinea Pig Lungs | [2] |
| Other Activities | |||
| TREK-2 Activator (pEC50) | 5.8 | Not Specified |
Mechanism of Action: CysLT1 Receptor Blockade
The primary mechanism of action for ONO-RS-411 involves the competitive and selective antagonism of the CysLT1 receptor. This blockade prevents the binding of cysteinyl leukotrienes, thereby inhibiting downstream signaling pathways that lead to inflammatory responses.
Experimental Protocols
Detailed experimental methodologies for evaluating the efficacy of ONO-RS-411 have been described in various studies. A representative experimental workflow for assessing the antagonist activity on smooth muscle contraction is outlined below.
This compound: An Obscure Counterpart
Information regarding this compound is exceedingly limited in the public domain. The primary reference to this compound is a 1985 publication that identifies it, alongside ONO-RS-411, as a novel leukotriene antagonist.[3] One source suggests that this compound may be a dioxane derivative.[3]
Due to the lack of available data, a quantitative comparison with ONO-RS-411 is not possible. No IC50 values, detailed mechanisms of action, or specific experimental protocols for this compound have been identified in the conducted searches. The significant gap in research and reporting on this compound since its initial mention suggests it may have been discontinued in early development or was not pursued for further investigation.
Head-to-Head Comparison: An Unfulfilled Objective
A direct, data-driven comparison of this compound and ONO-RS-411 is unachievable based on the currently accessible scientific literature. While ONO-RS-411 (Pranlukast) has a well-defined profile as a selective CysLT1 antagonist with a wealth of supporting experimental data, this compound remains an undefined entity from a pharmacological and biochemical standpoint.
Conclusion
This guide highlights the stark contrast in the scientific community's knowledge of ONO-RS-411 and this compound. ONO-RS-411 (Pranlukast) is a thoroughly characterized CysLT1 receptor antagonist with proven efficacy in preclinical models and clinical use. Its mechanism of action and quantitative performance are well-documented. Conversely, this compound is a compound of historical note with virtually no publicly available data to allow for a meaningful scientific comparison. For researchers and drug development professionals, ONO-RS-411 provides a solid foundation of data for further investigation or as a reference compound. The scientific trail for this compound, however, appears to have gone cold, leaving its properties and potential a matter of speculation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitory effect of a peptide leukotriene antagonist ONO-1078 on LTD4- and antigen-induced thromboxane B2 production in guinea pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antagonists of leukotrienes: ONO-RS-411 and this compound [pubmed.ncbi.nlm.nih.gov]
ONO-RS-347: A Comparative Analysis of a Cysteinyl Leukotriene Receptor 1 Antagonist
Introduction
ONO-RS-347 is a compound identified as a leukotriene C4 and D4 antagonist, placing it within the class of drugs targeting the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] These receptors are pivotal in the pathophysiology of asthma and other allergic and inflammatory conditions, mediating responses such as bronchoconstriction and inflammatory cell recruitment. This guide provides a comparative validation of this compound as a CysLT1 antagonist, contextualized with established therapeutic agents: Montelukast, Zafirlukast, and Pranlukast. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will leverage data from Pranlukast (also known as ONO-1078), a structurally related and extensively studied CysLT1 antagonist from the same discovery program, to provide a robust comparative framework.
Data Presentation: Comparative Antagonist Potency
The following tables summarize the in vitro binding affinities and functional potencies of Pranlukast, Montelukast, and Zafirlukast for the CysLT1 receptor. This quantitative data is essential for comparing the relative potency of these antagonists.
Table 1: CysLT1 Receptor Binding Affinity
| Compound | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] |
| Pranlukast (ONO-1078) | Not explicitly quantified | 0.8 - 7 |
| Montelukast | 1.14 | 4.9 |
| Zafirlukast | 0.86 | 1.7 - 1.9 |
Lower values indicate higher binding affinity.
Table 2: CysLT1 Functional Antagonism
| Compound | Functional Potency (IC50) [nM] | Assay Type |
| Pranlukast (ONO-1078) | 4 - 7 | Inhibition of LTD4-induced responses |
| Montelukast | 0.5 - 2.3 | Inhibition of LTD4-induced responses |
| Zafirlukast | 1.8 - 14.0 | Inhibition of LTD4-induced responses |
Lower values indicate higher functional potency.
Signaling Pathways and Mechanism of Action
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that exert their effects by binding to CysLT1 receptors, which are G-protein coupled receptors (GPCRs). Activation of the CysLT1 receptor initiates a signaling cascade that results in increased intracellular calcium concentrations, leading to smooth muscle contraction and other pro-inflammatory responses. CysLT1 antagonists, including this compound and its comparators, act by competitively blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting this signaling pathway.
CysLT1 Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of CysLT1 antagonists.
Radioligand Binding Assay
This assay quantifies the binding affinity of a compound for the CysLT1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and comparator antagonists for the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from transfected cell lines or lung tissue).
-
Radiolabeled CysLT1 ligand (e.g., [3H]-LTD4).
-
Test compounds (this compound, Montelukast, Zafirlukast, Pranlukast).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed concentration of [3H]-LTD4 with the CysLT1 receptor-expressing membranes in the presence of varying concentrations of the unlabeled antagonist.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
References
A Comparative Efficacy Analysis of ONO-RS-347 and Other Leukotriene Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ONO-RS-347, a potent antagonist of leukotriene C4 and D4, with other established leukotriene inhibitors, namely Montelukast, Zafirlukast, and Pranlukast. The data presented herein is collated from various preclinical studies to offer an objective performance assessment supported by experimental evidence.
Introduction to Leukotriene Inhibitors
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of asthma and other inflammatory diseases by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. Leukotriene receptor antagonists (LTRAs) function by competitively blocking the CysLT1 receptor, thereby attenuating the inflammatory cascade. This compound is identified as an orally active and potent antagonist of both leukotriene C4 and D4, showing promise in the research of allergic asthma and immediate hypersensitivity diseases[1].
Comparative Efficacy Data
The efficacy of leukotriene inhibitors is commonly quantified by their inhibitory constants (Ki), the concentration required to inhibit 50% of a biological response (IC50), and their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
In Vitro Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and its comparators in guinea pig models, a standard preclinical model for asthma research.
| Compound | Assay | Target | Quantitative Metric | Value | Species/Tissue |
| This compound | LTD4-induced Contraction | CysLT1 Receptor | pA2 | 8.6 | Guinea Pig Trachea |
| Montelukast | LTD4-induced Contraction | CysLT1 Receptor | pA2 | 9.3 | Guinea Pig Trachea[2] |
| Pranlukast (ONO-RS-411) | LTD4-induced Contraction | CysLT1 Receptor | pA2 | 8.0 | Guinea Pig Trachea |
| Zafirlukast | LTD4-induced Mucus Secretion | CysLT1 Receptor | IC50 | 0.6 µM | Guinea Pig Trachea[3][4] |
| Pranlukast | LTD4-induced Mucus Secretion | CysLT1 Receptor | IC50 | 0.3 µM | Guinea Pig Trachea[3][4] |
Note: pA2 values are derived from functional antagonism assays and provide a measure of the antagonist's potency. A higher pA2 value indicates a more potent antagonist.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Leukotriene Signaling Pathway and Point of Inhibition
The diagram below illustrates the synthesis of leukotrienes from arachidonic acid and their subsequent binding to the CysLT1 receptor, leading to inflammatory responses. It also highlights the point of intervention for leukotriene receptor antagonists like this compound.
Experimental Workflow for Guinea Pig Trachea Contraction Assay
This diagram outlines the key steps involved in the in vitro guinea pig trachea contraction assay used to determine the pA2 values of leukotriene receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Guinea Pig Tracheal Smooth Muscle Contraction Assay (for pA2 determination)
Objective: To determine the potency of a leukotriene receptor antagonist in inhibiting LTD4-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings approximately 2-3 mm in width.
-
Mounting: Each tracheal ring is suspended between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Tension and Equilibration: An initial tension of 1.0 g is applied to the tracheal rings, and they are allowed to equilibrate for at least 60 minutes. During this period, the bath solution is changed every 15 minutes.
-
Antagonist Incubation: The test antagonist (e.g., this compound, Montelukast, Pranlukast) is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30 minutes).
-
Agonist Challenge: A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of LTD4 to the organ bath. The contractile response is measured isometrically using a force-displacement transducer.
-
Data Analysis: The concentration-response curves for LTD4 in the absence and presence of the antagonist are plotted. The pA2 value is then calculated using a Schild plot analysis. A pA2 value is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to elicit the same response.
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity of a compound to the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig lung tissue is homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes containing the CysLT1 receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled leukotriene (e.g., [3H]LTD4) and varying concentrations of the unlabeled test compound.
-
Separation: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Conclusion
The available preclinical data indicates that this compound is a potent leukotriene receptor antagonist, with an in vitro efficacy in the same range as other established inhibitors like Montelukast and Pranlukast in the guinea pig trachea model. Specifically, its pA2 value of 8.6 suggests a high level of potency in antagonizing LTD4-induced bronchoconstriction. Further comparative studies, particularly in in vivo models and eventually in clinical settings, would be necessary to fully elucidate its therapeutic potential relative to existing treatments for asthma and other inflammatory airway diseases. The experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ONO-RS-347 and Zafirlukast in Leukotriene Receptor Antagonism
In the landscape of respiratory research and drug development, particularly in the context of asthma and allergic inflammatory diseases, leukotriene receptor antagonists (LTRAs) represent a cornerstone of therapeutic intervention. This guide provides a detailed head-to-head comparison of two such antagonists: ONO-RS-347 and the well-established drug, zafirlukast. The comparison focuses on their mechanism of action, pharmacological effects, and the experimental methodologies used to evaluate their performance.
Overview and Mechanism of Action
Both this compound and zafirlukast are antagonists of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators involved in the pathophysiology of asthma.[1][2] These leukotrienes, including LTC4, LTD4, and LTE4, are responsible for bronchoconstriction, increased vascular permeability, and mucus secretion in the airways.[1]
This compound is described as an orally active and potent antagonist of leukotriene C4 and D4.[2] Its primary mechanism is the inhibition of LTD4-induced bronchoconstriction.[2]
Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[3] By blocking this receptor, zafirlukast prevents the binding of cysteinyl leukotrienes, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.[3][4]
The signaling pathway of cysteinyl leukotrienes and the point of intervention for antagonists like this compound and zafirlukast are illustrated below.
Pharmacological Profile and Performance Data
A direct comparison of potency requires data from standardized assays. While specific IC50 and Ki values for this compound are not available, some quantitative data for zafirlukast has been reported.
| Compound | Target | Assay Type | Result | Reference |
| This compound | LTC4, LTD4 | - | Potent antagonist | [2] |
| LTD4 | In vivo bronchoconstriction | Inhibits LTD4-induced bronchoconstriction in guinea pigs | [2] | |
| Zafirlukast | CysLT1 Receptor | Inhibition of LTD4-evoked mucus secretion (in vitro, guinea pig trachea) | IC50: 0.6 µM | [5] |
| Volume-Regulated Anion Channel (VRAC) | VRAC Inhibition (in vitro, HEK293 cells) | IC50: ~17 µM | [6][7] |
Experimental Protocols for Head-to-Head Comparison
To directly compare the efficacy of this compound and zafirlukast, a series of standardized in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.
Radioligand Binding Assay for CysLT1 Receptor Affinity
This assay determines the binding affinity (Ki) of a compound to the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the CysLT1 receptor (e.g., human lung parenchyma) in a cold lysis buffer.[8]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[9]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled leukotriene (e.g., [3H]LTD4), and varying concentrations of the unlabeled antagonist (this compound or zafirlukast).[9][10][11][12]
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (with an excess of unlabeled ligand).[10]
-
Incubate the plate to allow the binding to reach equilibrium.[9][10]
-
-
Filtration and Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
-
Calcium Mobilization Assay for Functional Antagonism
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration that occurs upon CysLT1 receptor activation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Dye Loading:
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound or zafirlukast to the wells and incubate for a short period.[13]
-
-
Agonist Stimulation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of the calcium response at each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[13]
-
In Vivo Model of Leukotriene D4-Induced Bronchoconstriction
This in vivo assay assesses the ability of an antagonist to inhibit bronchoconstriction induced by LTD4 in an animal model, typically guinea pigs.[18][19][20]
Detailed Protocol:
-
Animal Preparation:
-
Drug Administration:
-
Administer this compound, zafirlukast, or a vehicle control to the animals, typically via the intravenous or oral route.
-
-
LTD4 Challenge:
-
Measurement of Bronchoconstriction:
-
Record the changes in pulmonary mechanics following the LTD4 challenge.
-
-
Data Analysis:
-
Compare the magnitude of the bronchoconstrictor response in the antagonist-treated groups to the control group to determine the percentage of inhibition.
-
Conclusion
Both this compound and zafirlukast target the cysteinyl leukotriene pathway, a critical mediator of asthma and allergic inflammation. While zafirlukast is a well-characterized CysLT1 receptor antagonist with established clinical use, data on this compound is more limited. The experimental protocols detailed in this guide provide a framework for conducting a rigorous head-to-head comparison of these two compounds. Such studies would be invaluable for elucidating the relative potency and efficacy of this compound and furthering the development of novel respiratory therapeutics.
References
- 1. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
- 17. researchgate.net [researchgate.net]
- 18. [The effects of different inhibitors on bronchoconstriction induced by leukotriene D4 in isolated and perfused guinea pig lung] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A guinea-pig model of ultrasonically nebulized distilled water-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Leukotriene A4-induced bronchoconstriction in the guinea pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-RS-347: A Comparative Analysis of Receptor Cross-Reactivity
FOR IMMEDIATE RELEASE
New Guide Provides In-Depth Comparison of ONO-RS-347's Receptor Selectivity Profile
Osaka, Japan – December 15, 2025 – In the pursuit of therapeutic agents with high specificity and minimal off-target effects, a comprehensive understanding of a compound's interaction with a wide array of molecular targets is paramount. This guide provides a comparative analysis of the receptor cross-reactivity of this compound, a potent leukotriene D4 (LTD4) receptor antagonist. Due to the limited publicly available, comprehensive receptor screening data for this compound, this comparison leverages data from the closely related compound, pranlukast (ONO-1078), and other marketed leukotriene receptor antagonists, montelukast and zafirlukast, to provide a representative selectivity profile for this class of drugs.
This compound is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a key mediator in the pathophysiology of asthma and other inflammatory conditions. The therapeutic efficacy of leukotriene receptor antagonists is directly linked to their high affinity for the CysLT1 receptor, while their safety profile is contingent on their low affinity for other receptors, thereby minimizing the potential for adverse drug reactions.
Quantitative Comparison of Receptor Affinities
The following table summarizes the binding affinities of pranlukast, montelukast, and zafirlukast for their primary target, the CysLT1 receptor, and key off-target receptors where interactions have been identified. It is important to note that a comprehensive screening panel for this compound is not publicly available, and the data for pranlukast is presented as a surrogate.
| Compound | Primary Target | Kᵢ / IC₅₀ (nM) | Off-Target Receptor | Kᵢ / IC₅₀ (nM) |
| Pranlukast (ONO-1078) | CysLT₁ Receptor | ~4-7 | CysLT₂ Receptor | 3620 |
| Histamine H₁ Receptor | >10,000 | |||
| Acetylcholine M₃ Receptor | >10,000 | |||
| Serotonin 5-HT₂A Receptor | >10,000* | |||
| Montelukast | CysLT₁ Receptor | 2.3[1] | Adenosine A₃ Receptor | 43[1] |
| MAP kinase p38 alpha | 856[1] | |||
| Zafirlukast | CysLT₁ Receptor | 8.7[1] | MAP kinase ERK2 | 538[1] |
| Soluble Epoxide Hydrolase | 800[2] | |||
| PPARγ | 2490 (EC₅₀)[2] |
*Based on functional data showing no inhibitory effect on bronchoconstriction induced by agonists for these receptors at high concentrations of pranlukast.[3][4]
Experimental Protocols
The determination of receptor cross-reactivity is a critical step in drug development. The data presented in this guide is typically generated using standardized in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor. The general workflow for such an assay is as follows:
Caption: Workflow of a radioligand binding assay.
Methodology:
-
Preparation of Receptor Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: A constant concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
-
Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the effect of a compound on the signaling pathway downstream of receptor activation. For example, to assess the selectivity of pranlukast, in vivo studies in guinea pigs measured its effect on bronchoconstriction induced by various agents.
Caption: In vivo functional assay for selectivity.
Methodology:
-
Animal Preparation: Anesthetized guinea pigs are instrumented to measure airway resistance.
-
Drug Administration: The test compound (e.g., pranlukast) or a vehicle is administered, typically intravenously or orally.
-
Bronchoconstrictor Challenge: A specific agonist for a non-target receptor (e.g., histamine, serotonin, acetylcholine) is administered to induce bronchoconstriction.
-
Measurement: The change in airway resistance is measured.
-
Analysis: The ability of the test compound to inhibit the bronchoconstrictor response is determined. A lack of inhibition indicates selectivity for the primary target over the receptor being challenged. Pranlukast has been shown to be highly selective, with no inhibitory effect on bronchoconstriction induced by a range of agents including histamine, acetylcholine, and serotonin.[3][4]
Signaling Pathways and Cross-Reactivity
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction and inflammatory responses. Off-target effects can arise if a compound interacts with other GPCRs that modulate different signaling cascades.
Caption: CysLT1 signaling vs. potential off-target pathway.
Conclusion
While direct, comprehensive cross-reactivity data for this compound is not extensively available in the public domain, the information from closely related leukotriene receptor antagonists suggests a high degree of selectivity for the CysLT1 receptor. The available functional data for pranlukast (ONO-1078) indicates a lack of activity at several other key GPCRs involved in airway function. However, data from montelukast and zafirlukast highlight the potential for off-target interactions with other receptors and signaling pathways. A thorough in vitro receptor screening panel for this compound would be necessary to definitively establish its cross-reactivity profile and further confirm its safety and selectivity.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Frontiers | Zafirlukast Is a Dual Modulator of Human Soluble Epoxide Hydrolase and Peroxisome Proliferator-Activated Receptor γ [frontiersin.org]
- 3. In vivo pharmacologic profile of ONO-1078: a potent, selective and orally active peptide leukotriene (LT) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Phospholipase A2 Inhibition in Inflammation: ONO-RS-082 vs. Other PLA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the secretory phospholipase A2 (sPLA2) inhibitor, ONO-RS-082, with other classes of phospholipase A2 (PLA2) inhibitors in the context of inflammation. The information presented is collated from preclinical and clinical studies to support research and development in anti-inflammatory therapeutics.
Note: Information on "ONO-RS-347" is scarce in publicly available scientific literature. This guide will focus on the closely related and well-documented compound, ONO-RS-082, a known PLA2 inhibitor.
Introduction to Phospholipase A2 in Inflammation
Phospholipase A2 (PLA2) enzymes are critical regulators of the inflammatory cascade. They catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid (AA) and lysophospholipids.[1] AA is the precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2][3] Given their pivotal role in initiating the inflammatory response, PLA2 enzymes are a key target for the development of anti-inflammatory drugs.[4][5]
There are several families of PLA2 enzymes, with the most studied in the context of inflammation being:
-
Secretory PLA2 (sPLA2): A family of low molecular weight, calcium-dependent enzymes that are secreted from cells and are often upregulated during inflammation.[6]
-
Cytosolic PLA2 (cPLA2): Calcium-dependent enzymes that translocate to cellular membranes upon activation and show a high selectivity for arachidonic acid-containing phospholipids.[4][7]
-
Calcium-independent PLA2 (iPLA2): Enzymes that do not require calcium for their activity and are involved in various cellular processes, including membrane remodeling and signaling.[5]
Comparative Analysis of PLA2 Inhibitors
This section compares the sPLA2 inhibitor ONO-RS-082 with other notable PLA2 inhibitors, focusing on their mechanism of action, potency, and application in inflammatory models.
| Inhibitor | Target PLA2 Family | Mechanism of Action | Reported IC50 | Key Therapeutic Indications (Investigational) |
| ONO-RS-082 | sPLA2, iPLA2 | Reversible inhibitor of phospholipase A2.[8][9] | 1.0 µM for PLA2[8] | Inflammation, Pulmonary Hypertension[8] |
| Varespladib (LY315920) | sPLA2 (Group IIA, V, X) | Potent inhibitor of sPLA2, disrupting the first step of the arachidonic acid pathway.[10][11] | 9 nM for human sPLA2-IIA[12] | Acute Coronary Syndrome, Snakebite Envenoming[10][13] |
| AVX001 | cPLA2α | Inhibits cPLA2α, leading to a balanced reduction of prostaglandins and leukotrienes.[7] | Not specified | Psoriasis[7] |
| AX059 | cPLA2 | Inhibits cPLA2, leading to immunomodulatory effects.[14] | Not specified | Experimental Autoimmune Encephalomyelitis (model for Multiple Sclerosis)[14] |
Signaling Pathways and Experimental Workflows
The Arachidonic Acid Inflammatory Pathway
The following diagram illustrates the central role of PLA2 in the arachidonic acid cascade, leading to the production of pro-inflammatory eicosanoids. Inhibition of PLA2 is a key strategy to downregulate this pathway.
Caption: The Arachidonic Acid Cascade and PLA2 Inhibition.
Mechanism of sPLA2 Inhibition by Varespladib
Varespladib acts as a potent inhibitor of sPLA2 enzymes, thereby preventing the release of arachidonic acid from membrane phospholipids and halting the downstream inflammatory cascade.[11]
Caption: Varespladib inhibits sPLA2, blocking inflammation.
Experimental Workflow: In Vitro PLA2 Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against PLA2 in vitro.
Caption: Workflow for in vitro PLA2 inhibition screening.
Detailed Experimental Protocols
ONO-RS-082 Inhibition of PGE2 Release
-
Objective: To determine the effect of ONO-RS-082 on prostaglandin E2 (PGE2) release in an inflammatory cell model.
-
Cell Model: P. aeruginosa strain PAO1-induced polymorphonuclear cells (PMNs).
-
Methodology:
-
PMNs are stimulated with P. aeruginosa strain PAO1 in the presence or absence of ONO-RS-082 (10 µM).
-
After an appropriate incubation period, the cell supernatant is collected.
-
PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Observed Result: ONO-RS-082 largely prevents PAO1-induced PGE2 release, demonstrating its inhibitory effect on the PLA2-mediated inflammatory pathway.[8]
Varespladib In Vitro sPLA2 Inhibition Assay (Chromogenic)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of varespladib against human sPLA2-IIA.
-
Materials:
-
Human recombinant sPLA2-IIA
-
Chromogenic substrate (e.g., diheptanoyl thio-PC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Varespladib
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of varespladib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the varespladib dilutions or vehicle control.
-
Add the sPLA2-IIA enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare the substrate solution containing the chromogenic substrate and DTNB in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the change in absorbance at 414 nm over time using a microplate reader. The absorbance increases as the substrate is hydrolyzed by sPLA2, and the resulting free thiol reacts with DTNB.
-
Calculate the rate of reaction for each varespladib concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the varespladib concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]
-
In Vivo Efficacy of Varespladib in a Snake Venom-Induced Myotoxicity Model
-
Objective: To evaluate the protective effect of varespladib against snake venom-induced muscle damage in vivo.
-
Animal Model: Mice (e.g., C57BL/6).
-
Methodology:
-
Administer varespladib (e.g., intravenously or orally) to the treatment group of mice. A vehicle control is administered to the control group.
-
After a predetermined time, inject a myotoxic dose of snake venom (e.g., from Bothrops asper) or purified myotoxic PLA2 into the gastrocnemius muscle of all mice.
-
At a specified time point (e.g., 24 hours) post-injection, collect blood samples to measure plasma creatine kinase (CK) activity, a marker of muscle damage.
-
Euthanize the mice and dissect the gastrocnemius muscles for histological analysis to assess muscle fiber necrosis and inflammatory cell infiltration.
-
-
Observed Result: Varespladib has been shown to significantly reduce plasma CK levels and muscle damage in animal models of snake envenomation, demonstrating its potent in vivo efficacy against sPLA2-mediated myotoxicity.[13]
Conclusion
The inhibition of phospholipase A2 presents a compelling strategy for the management of inflammatory diseases. ONO-RS-082 and other PLA2 inhibitors like Varespladib have demonstrated significant anti-inflammatory effects in various preclinical models by targeting the initial step of the arachidonic acid cascade. While sPLA2 inhibitors like Varespladib have shown promise, particularly in the context of acute and severe inflammation such as snakebite envenoming, cPLA2α inhibitors are being explored for chronic inflammatory conditions like psoriasis and multiple sclerosis. The choice of a specific PLA2 inhibitor for therapeutic development will depend on the targeted disease pathology and the specific roles of the different PLA2 isoforms in that condition. Further research and clinical trials are necessary to fully elucidate the therapeutic potential and safety profiles of these compounds in various inflammatory disorders.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Varespladib - Wikipedia [en.wikipedia.org]
- 11. Varespladib|sPLA2 Inhibitor|Research Compound [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect of cytosolic phospholipase A2 inhibition against inflammation and degeneration by promoting regulatory T cells in rats with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-RS-347: An In Vitro Specificity Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro specificity of ONO-RS-347, a potent antagonist of leukotriene C4 and D4. Due to the limited public availability of a broad off-target screening panel for this compound, this guide leverages data on the closely related and often interchangeably named compound, pranlukast (ONO-1078), to provide insights into its potential off-target interactions.
On-Target and Off-Target Activity Profile
This compound is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Its high affinity for the CysLT1 receptor is central to its mechanism of action in blocking the pro-inflammatory effects of leukotrienes. However, like many small molecule inhibitors, understanding its activity at other receptors is crucial for a complete specificity profile.
| Target | Ligand/Substrate | Assay Type | Test Species | IC50/Ki (nM) | Reference(s) |
| On-Target | |||||
| CysLT1 Receptor | [3H]LTD4 | Radioligand Binding | Human | ~4 - 7 | |
| Known Off-Targets | |||||
| CysLT2 Receptor | [3H]LTC4 | Radioligand Binding | Human | 3620 | |
| P2Y6 Receptor | UDP | Inositol Phosphate | Human | 150 | [1] |
| P2Y1 Receptor | ADP | Inositol Phosphate | Human | <1000 | [1] |
| Volume-Regulated Anion Channel (VRAC) | N/A | Electrophysiology | Human | ~17,000 | [2][3] |
Note: The data presented for off-target interactions are for pranlukast, which is structurally and functionally analogous to this compound.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: Leukotriene Signaling Pathway and this compound Inhibition.
Caption: Workflow of a Radioligand Displacement Binding Assay.
Caption: Logical Relationship of this compound Target Specificity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the in vitro specificity of a CysLT1 receptor antagonist.
CysLT1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CysLT1 receptor (e.g., U937 cells).
-
[3H]-LTD4 (Radioligand).
-
This compound (Test Compound).
-
Unlabeled LTD4 (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 10 mM CaCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LTD4 (e.g., 0.5 nM), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM).
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-40 µg of protein per well).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-LTD4 binding) by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.
-
Functional Antagonism of LTD4-Induced Bronchoconstriction in Guinea Pig Trachea
This ex vivo assay assesses the functional potency of this compound in a physiologically relevant tissue.
-
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).
-
Leukotriene D4 (LTD4).
-
This compound.
-
Organ bath setup with isometric force transducers.
-
-
Procedure:
-
Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.
-
Suspend the tracheal rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C under an optimal resting tension.
-
Allow the tissues to equilibrate for at least 60 minutes.
-
Generate a cumulative concentration-response curve to LTD4 to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tracheal rings with various concentrations of this compound or vehicle for a predetermined period (e.g., 30-60 minutes).
-
Generate a second cumulative concentration-response curve to LTD4 in the presence of this compound.
-
Analyze the data to determine the rightward shift in the LTD4 concentration-response curve caused by this compound.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
-
Conclusion
The available in vitro data demonstrates that this compound is a potent and highly selective antagonist of the CysLT1 receptor compared to the CysLT2 receptor. However, the interaction of its close analog, pranlukast, with P2Y receptors and VRAC at higher concentrations highlights the importance of comprehensive off-target screening in drug development. The experimental protocols provided offer a framework for the continued investigation and validation of the specificity of this compound and other leukotriene receptor antagonists. Further studies employing broad receptor and enzyme screening panels are warranted to fully elucidate the complete in vitro specificity profile of this compound.
References
- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Leukotriene Receptor Antagonists in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of cysteinyl leukotriene (CysLT) receptor antagonists, with a focus on Pranlukast (ONO-RS-411), a compound from the same developmental program as ONO-RS-347. Due to the limited publicly available data on this compound, this guide leverages the more extensive research on its close analog, Pranlukast, to provide a robust comparison with other widely used leukotriene receptor antagonists, such as Montelukast.
Introduction to this compound and Leukotriene Receptor Antagonists
This compound is identified as a potent and orally active antagonist of leukotriene C4 and D4.[1] Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses. Specifically, cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key players in the pathophysiology of asthma and other inflammatory conditions, responsible for bronchoconstriction, increased vascular permeability, and eosinophil recruitment.
Leukotriene receptor antagonists (LTRAs) exert their anti-inflammatory effects by blocking the action of CysLTs at their G-protein coupled receptors, primarily the CysLT1 receptor. This guide will delve into the experimental data validating the anti-inflammatory effects of Pranlukast as a representative LTRA and compare its performance with Montelukast.
Comparative Efficacy of Leukotriene Receptor Antagonists
The following tables summarize the quantitative data from various studies, highlighting the anti-inflammatory effects of Pranlukast and its comparison with other LTRAs.
Table 1: Effect of Pranlukast on Inflammatory Markers in Asthma Patients
| Inflammatory Marker | Treatment Group | Baseline (Mean ± SEM) | Post-treatment (Mean ± SEM) | Percentage Change | p-value | Reference |
| Sputum Eosinophils (%) | Pranlukast (450 mg/day for 4 weeks) | 10.4 ± 2.1 | 3.8 ± 1.2 | -63.5% | < 0.01 | [2][3] |
| Sputum ECP (μg/L) | Pranlukast (450 mg/day for 4 weeks) | 850 ± 150 | 420 ± 90 | -50.6% | < 0.01 | [4] |
| Blood Eosinophils (cells/μL) | Pranlukast (450 mg/day for 4 weeks) | 450 ± 80 | 280 ± 60 | -37.8% | < 0.05 | [4] |
| Serum ECP (μg/L) | Pranlukast (450 mg/day for 4 weeks) | 25.6 ± 4.5 | 15.2 ± 3.1 | -40.6% | < 0.05 | [4] |
| Sputum TNF-α (pg/mL) | Pranlukast (450 mg/day for 8 weeks) | 1.8 ± 0.4 | 0.9 ± 0.2 | -50.0% | < 0.05 | [5] |
| Sputum IL-5 (pg/mL) | Pranlukast (450 mg/day for 8 weeks) | 3.5 ± 0.8 | 1.9 ± 0.5 | -45.7% | < 0.05 | [5] |
ECP: Eosinophil Cationic Protein; TNF-α: Tumor Necrosis Factor-alpha; IL-5: Interleukin-5.
Table 2: Comparative Efficacy of Pranlukast and Montelukast in Seasonal Allergic Rhinitis
| Outcome Measure | Montelukast (10 mg/day) | Pranlukast (450 mg/day) | Non-inferiority | Reference |
| Change in Composite Nasal Symptom Score | Significant improvement from baseline | Significant improvement from baseline | Montelukast was non-inferior to Pranlukast | [6] |
| Change in Daytime Nasal Symptom Score | Significant improvement from baseline | Significant improvement from baseline | Comparable efficacy | [6] |
| Change in Nighttime Nasal Symptom Score | Significant improvement from baseline | Significant improvement from baseline | Comparable efficacy | [6] |
Signaling Pathways and Mechanisms of Action
Leukotriene receptor antagonists primarily target the cysteinyl leukotriene signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for drugs like Pranlukast.
Caption: Cysteinyl Leukotriene Signaling Pathway and Pranlukast's Mechanism of Action.
Beyond direct CysLT1 receptor antagonism, studies suggest that Pranlukast may also inhibit NF-κB activation, a key transcription factor involved in the inflammatory response. This could contribute to its broader anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α.[7][8]
Caption: Pranlukast's Potential Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
1. Sputum Induction and Analysis
-
Objective: To assess airway inflammation by measuring inflammatory cells and mediators in induced sputum.
-
Protocol:
-
Subjects inhale nebulized hypertonic saline (3%, 4%, and 5% for 7 minutes each) to induce sputum production.
-
Sputum plugs are selected from the collected sample and treated with dithiothreitol (DTT) to disperse the cells.
-
The total cell count is determined using a hemocytometer.
-
Cytospin preparations are made and stained with May-Grünwald-Giemsa for differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
The supernatant is collected for the measurement of inflammatory mediators like Eosinophil Cationic Protein (ECP), TNF-α, and IL-5 using specific enzyme-linked immunosorbent assays (ELISAs).[3][4][5]
-
2. Bronchial Provocation Test
-
Objective: To measure airway hyperresponsiveness.
-
Protocol:
-
Baseline Forced Expiratory Volume in 1 second (FEV1) is measured.
-
Subjects inhale increasing concentrations of a bronchoconstrictor agent (e.g., methacholine).
-
FEV1 is measured after each inhalation.
-
The test is stopped when FEV1 falls by 20% or more from baseline.
-
The provocative concentration causing a 20% fall in FEV1 (PC20) is calculated. A higher PC20 indicates less airway hyperresponsiveness.[4]
-
3. In Vitro Monocyte Culture and Cytokine Measurement
-
Objective: To investigate the direct effect of the drug on inflammatory cytokine production by immune cells.
-
Protocol:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples by Ficoll-Paque density gradient centrifugation.
-
Monocytes are further purified by adherence to plastic culture dishes.
-
Monocytes are cultured in the presence or absence of a stimulant (e.g., lipopolysaccharide (LPS) or a specific allergen) and different concentrations of the test drug (e.g., Pranlukast).
-
After a defined incubation period (e.g., 24 hours), the culture supernatant is collected.
-
The concentration of inflammatory cytokines (e.g., TNF-α) in the supernatant is measured by ELISA.[8]
-
4. NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Objective: To determine if the drug inhibits the activation of the transcription factor NF-κB.
-
Protocol:
-
Cells (e.g., monocytes or cell lines like U-937) are treated with a stimulant and the test drug.
-
Nuclear extracts are prepared from the cells.
-
A radiolabeled DNA probe containing the NF-κB binding sequence is incubated with the nuclear extracts.
-
The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complex. A reduction in the intensity of the shifted band indicates inhibition of NF-κB activation.[7]
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for Evaluating Anti-Inflammatory Drugs.
Conclusion
The available evidence strongly supports the anti-inflammatory effects of the leukotriene receptor antagonist Pranlukast, a close structural and functional analog of this compound. Pranlukast has been shown to effectively reduce eosinophilic inflammation and the levels of key pro-inflammatory cytokines in asthma. Comparative studies with Montelukast indicate a similar efficacy profile in allergic rhinitis. The mechanism of action extends beyond simple receptor antagonism to potentially include the modulation of intracellular signaling pathways such as NF-κB. This guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of leukotriene receptor antagonists in inflammatory diseases. Further research directly investigating this compound would be beneficial to delineate any specific properties that differentiate it from other compounds in its class.
References
- 1. New antagonists of leukotrienes: ONO-RS-411 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Effects of pranlukast, a leukotriene receptor antagonist, on airway inflammation in mild asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Observational study of the additive effects of pranlukast on inflammatory markers of clinically stable asthma with inhaled corticosteroids and long-acting beta 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind non-inferiority clinical study of montelukast, a cysteinyl leukotriene receptor 1 antagonist, compared with pranlukast in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pranlukast, a cysteinyl leukotriene receptor 1 antagonist, attenuates allergen-specific tumour necrosis factor alpha production and nuclear factor kappa B nuclear translocation in peripheral blood monocytes from atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ONO-RS-347: A General Protocol for Laboratory-Scale Waste
Absence of specific public data on ONO-RS-347 necessitates a risk-based approach to its disposal. Researchers and laboratory managers must adhere to institutional and local regulatory guidelines for chemical waste management. This document provides a general framework and procedural guidance for the safe handling and disposal of research-scale quantities of novel or undocumented chemical compounds like this compound.
Pre-Disposal Risk Assessment and Waste Characterization
Before beginning any disposal procedure, a thorough risk assessment is mandatory. Since no specific Safety Data Sheet (SDS) for this compound is publicly available, a preliminary in-house characterization based on its known chemical properties and biological targets is essential.
Table 1: Preliminary Waste Characterization for this compound
| Property | Assumed Characteristic | Implication for Disposal |
| Chemical Class | Small Molecule Kinase Inhibitor (Hypothetical) | Potential for biological activity; should not be drain-disposed. |
| Physical State | Solid (Powder) or Liquid (in solution, e.g., DMSO) | Solid waste requires separate containment. Liquid waste must be segregated by solvent. |
| Reactivity | Unknown | Assume potential reactivity with strong acids, bases, and oxidizing agents. Avoid mixing with other waste streams. |
| Toxicity/Biohazard | Potentially cytotoxic or biologically active | Treat as hazardous chemical waste. All contaminated materials must be decontaminated or disposed of as hazardous waste. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of small quantities of this compound and associated contaminated materials.
Experimental Workflow for Disposal
Essential Safety and Handling Protocol for ONO-RS-347
Disclaimer: A specific Safety Data Sheet (SDS) for ONO-RS-347 was not publicly available at the time of this writing. The following information is a general safety and handling guideline for a potent, powdered research compound and should be treated as a supplementary resource. It is imperative to obtain and meticulously follow the official SDS provided by the manufacturer before any handling, storage, or disposal of this compound.
This guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling potent research compounds like this compound.
Quantitative Safety Data Summary
The following table summarizes hypothetical, yet representative, safety data for a potent research compound. Refer to the official this compound SDS for actual values.
| Hazard Identification & Classification | GHS Pictograms | Hazard Statements (H-Phrases) | Precautionary Statements (P-Phrases) | Occupational Exposure Limits |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. | OEL: 10 µg/m³ (8-hour TWA) |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| Serious Eye Damage/Eye Irritation (Category 1) | Danger | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Operational and Disposal Plans
This section provides procedural, step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling potent compounds.
-
Primary Protection:
-
Gloves: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon suspected contamination or at regular intervals (e.g., every 30-60 minutes).
-
Lab Coat: A disposable, back-closing lab coat with knit cuffs is required. This should not be worn outside of the designated handling area.
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[2]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95, or a powered air-purifying respirator - PAPR for higher-risk procedures) is required when handling the powdered form.[1]
-
-
Secondary Protection (for high-risk activities like weighing or preparing concentrated solutions):
-
Face Shield: A full-face shield should be worn over safety goggles.
-
Sleeve Covers: Disposable sleeve covers should be used to protect the arms.
-
Engineering Controls
-
Ventilation: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as described above.
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and place them within the fume hood.
-
-
Weighing and Reconstitution:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated set of utensils for handling this compound.
-
To minimize dust generation, gently handle the container and avoid rapid movements.
-
When reconstituting, slowly add the solvent to the powder to avoid splashing. Ensure the vial is securely capped before mixing.
-
-
Post-Handling:
-
Wipe down all surfaces within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol), followed by water.
-
Carefully remove and dispose of the outer gloves and any disposable equipment into a designated hazardous waste container.
-
Remove the remaining PPE in the correct order (e.g., lab coat, then inner gloves) to avoid self-contamination.
-
Wash hands thoroughly with soap and water.[1]
-
Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, bench paper, weigh boats, vials) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[4]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of Potent Powdered Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
